Zinc di(benzimidazol-2-yl) disulphide
Description
Properties
CAS No. |
3030-80-6 |
|---|---|
Molecular Formula |
C14H10N4S2Zn |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yldisulfanyl)-1H-benzimidazole;zinc |
InChI |
InChI=1S/C14H10N4S2.Zn/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14;/h1-8H,(H,15,16)(H,17,18); |
InChI Key |
PGRCAMRDEFPTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)[S-].C1=CC=C2C(=C1)NC(=N2)[S-].[Zn+2] |
Appearance |
Solid powder |
Other CAS No. |
3030-80-6 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antioxidant ZMB, Benzimidazolethiol zinc salt, Mercaptobenzimidazole zinc salt, Zinc mercaptobenzimidazolate, ZMB |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Zinc Benzimidazole Disulfide Complexes
This guide provides a comprehensive technical overview of the synthesis, characterization, and physicochemical properties of zinc benzimidazole disulfide complexes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and experimental methodologies essential for understanding and utilizing these promising compounds.
Introduction: The Significance of Zinc Benzimidazole Disulfide Complexes
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The incorporation of a disulfide linkage introduces a redox-sensitive functionality, opening avenues for targeted drug delivery and stimuli-responsive therapeutic agents. When complexed with zinc, an essential trace element in human physiology with its own intrinsic therapeutic properties, the resulting zinc benzimidazole disulfide complexes present a compelling class of compounds for drug development.[1][3] Understanding the fundamental physicochemical properties of these complexes is paramount to harnessing their full therapeutic potential. This guide provides a detailed exploration of their synthesis, structural features, and key analytical characteristics.
Synthesis and Structural Elucidation
The synthesis of zinc benzimidazole disulfide complexes is a multi-step process that begins with the formation of the benzimidazole-2-thione precursor, followed by its oxidative dimerization to the disulfide ligand, and subsequent complexation with a zinc salt.
Synthesis of 2-Mercaptobenzimidazole (Benzimidazole-2-thione)
The foundational precursor, 2-mercaptobenzimidazole, is typically synthesized via the condensation of o-phenylenediamine with carbon disulfide in an alkaline ethanolic solution.[4]
Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.1 mole) and potassium hydroxide (0.1 mole) in 95% ethanol (100 mL) and water (15 mL).
-
To this solution, add carbon disulfide (0.1 mole) and reflux the mixture for 3 hours.
-
After reflux, add activated charcoal (1.15 g) and continue to heat at reflux for an additional 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate to 60-70 °C and add warm water (100 mL).
-
Acidify the solution with dilute acetic acid, with vigorous stirring, to precipitate the 2-mercaptobenzimidazole.
-
Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol-water mixture to yield white crystals.[4]
Oxidation to 2,2'-Dithiobis(benzimidazole)
The disulfide ligand, 2,2'-dithiobis(benzimidazole), is obtained through the oxidation of 2-mercaptobenzimidazole. A common method involves using an oxidizing agent such as hydrogen peroxide.[5]
Experimental Protocol: Synthesis of 2,2'-Dithiobis(benzimidazole)
-
Suspend 2-mercaptobenzimidazole in a suitable solvent, such as ethanol.
-
Add hydrogen peroxide dropwise to the suspension with stirring at room temperature.
-
Continue stirring for 1-2 hours to ensure complete oxidation.
-
The resulting precipitate of 2,2'-dithiobis(benzimidazole) is collected by filtration, washed with the solvent, and dried.[5]
Complexation with Zinc(II)
The final step involves the coordination of the 2,2'-dithiobis(benzimidazole) ligand with a zinc(II) salt, typically zinc chloride or zinc acetate, in an appropriate solvent.[3][6]
Experimental Protocol: Synthesis of Zinc Benzimidazole Disulfide Complex
-
Dissolve the 2,2'-dithiobis(benzimidazole) ligand (0.25 mmol) in a suitable solvent such as ethanol.
-
In a separate flask, dissolve zinc chloride dihydrate (0.25 mmol) in the same solvent.
-
Add the zinc chloride solution dropwise to the ligand solution with continuous stirring.
-
Adjust the pH of the reaction mixture to 6-7 using a suitable base.
-
Reflux the mixture for 12 hours at a constant temperature.
-
Allow the solution to cool, leading to the precipitation of the zinc benzimidazole disulfide complex.
-
Collect the precipitate by filtration, wash with a mixture of ethanol and water, and air-dry at room temperature.[3][6]
Structural Characterization
The structural elucidation of the synthesized complex is crucial for confirming its identity and understanding its properties. Key techniques include:
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the coordination geometry around the zinc center. For related zinc benzimidazole complexes, a distorted tetrahedral geometry is commonly observed.[1][7]
-
Elemental Analysis: Confirms the empirical formula of the complex.
Spectroscopic Properties
Spectroscopic techniques are indispensable for characterizing the electronic and vibrational properties of zinc benzimidazole disulfide complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the coordination of the benzimidazole disulfide ligand to the zinc ion. The coordination is typically evidenced by shifts in the characteristic vibrational frequencies of the ligand.
Key Vibrational Bands and Expected Shifts:
| Vibrational Mode | Free Ligand (cm⁻¹) | Zinc Complex (cm⁻¹) | Interpretation |
| N-H Stretching | ~3434[8] | Shifted or broadened | Involvement of N-H in coordination or hydrogen bonding. |
| C=N Stretching | ~1550[9] | Upward shift (5-15 cm⁻¹)[9] | Coordination of the imine nitrogen to the zinc ion. |
| C-S Stretching | ~744[4] | Shifted | Indicates interaction of the sulfur atoms with the metal center. |
Note: The exact positions of the peaks can vary depending on the specific benzimidazole derivative and the nature of the complex.
Diagram: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of zinc benzimidazole disulfide complexes.
Thermal Properties
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, decomposition pathways, and phase transitions of the complexes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For zinc benzimidazole disulfide complexes, TGA can reveal the presence of coordinated or lattice water molecules and the decomposition pattern of the organic ligand. The final decomposition product is typically zinc oxide.[10][11]
Experimental Protocol: Thermogravimetric Analysis
-
Accurately weigh a small sample (5-10 mg) of the complex into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a final temperature of ~1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[3][12]
-
Record the mass loss as a function of temperature.
Expected TGA Profile:
-
Initial weight loss below 150 °C: Corresponds to the loss of lattice or coordinated water molecules.[3]
-
Major weight loss between 200-600 °C: Represents the decomposition of the organic benzimidazole disulfide ligand.
-
Final plateau: The residual mass corresponds to the formation of thermally stable zinc oxide.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions. For zinc benzimidazole disulfide complexes, a sharp endothermic peak in the DSC curve would indicate a defined melting point and thermal stability.[5]
Table: Thermal Properties of Related Compounds
| Compound | Melting Point (°C) | Decomposition Temperature Range (°C) | Final Residue | Reference(s) |
| 2-Mercaptobenzimidazole | 300-304 | - | - | |
| Zinc di(benzimidazol-2-yl) disulfide | 240 | - | - | [13] |
| Zinc Benzimidazole Complex (generic) | - | 200-600 | ZnO | [10] |
Electrochemical Properties
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of metal complexes. It provides information on the oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the complex in different oxidation states.[7]
Experimental Protocol: Cyclic Voltammetry
-
Dissolve the zinc benzimidazole disulfide complex in a suitable solvent (e.g., DMSO or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 10 minutes.
-
Scan the potential between defined limits and record the resulting current.
Diagram: Electrochemical Characterization Workflow
Caption: Workflow for cyclic voltammetry analysis of zinc benzimidazole disulfide complexes.
Solubility and Stability
The solubility and stability of a drug candidate are critical parameters that influence its bioavailability and formulation.
-
Solubility: Benzimidazoles with an imide nitrogen are generally soluble in polar solvents. The introduction of non-polar substituents increases solubility in non-polar organic solvents.[14] The zinc complexes of benzimidazole derivatives are often soluble in solvents like DMSO and DMF.[1] The solubility of zinc 2-mercaptobenzimidazole is low in water.
-
Stability: The stability of benzimidazole derivatives can be assessed in various media, such as buffer solutions, over time.[15] The disulfide bond in the complex is susceptible to cleavage under reducing conditions, a property that can be exploited for targeted drug release in the reducing environment of cancer cells.
Conclusion
Zinc benzimidazole disulfide complexes represent a promising class of compounds with significant potential in drug development. Their synthesis is achievable through well-established chemical routes, and their physicochemical properties can be thoroughly characterized using a suite of analytical techniques. The redox-sensitive disulfide linkage, combined with the biological relevance of the zinc-benzimidazole scaffold, makes these complexes attractive candidates for the design of novel therapeutics. Further research into their detailed structure-activity relationships and biological mechanisms of action is warranted to fully realize their clinical potential.
References
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Patel, A. B., et al. (2012). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 4(5), 1993-1998. [Link]
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Wojtczak, A., et al. (2006). Comparison on Thermal Decomposition of Propionate, Benzoate and Their Chloroderivative Salts of Zn(II). Journal of Thermal Analysis and Calorimetry, 86(3), 675-681. [Link]
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Al-kazweeny, M. F., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. [Link]
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Australian Government Department of Health. (2022). Mercaptobenzimidazoles and their zinc salts - Evaluation statement. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 24. [Link]
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ChemBK. (2024). Zinc salt of 2-mercaptobenzimidazol. [Link]
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El-Hajjaji, F., et al. (2018). Effect of 2-Mercaptobenzimidazole Concentration on Electrochemical Behavior of Brass (Cu–40Zn) Surface in Acid Medium. Chemistry Africa, 1(1-2), 145-154. [Link]
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Chen, J., et al. (2020). Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole. RSC Advances, 10(45), 26861-26868. [Link]
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Gebreyesus, M. A., & Tadesse, S. (2018). Synthesis and Structural Studies on Zinc(II) Macrocyclic and Hetrocyclic Complexes Derived from Schiff Base and Mixed Ligands of. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1120. [Link]
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Singh, B. K., et al. (2026). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate. [Link]
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Chohan, Z. H., et al. (2014). Synthesis, characterization, thermal and 3D molecular modeling studies of transition metal complexes supported by ONN / ONO. Der Pharma Chemica, 6(5), 340-348. [Link]
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University of Wisconsin-Madison. (n.d.). Cyclic Voltammetry. [Link]
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Minceva, M., et al. (2007). Physico-chemical characterisation and biological activity of zinc (ii) complexes with 2-amino and 2-methylbenzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 26(2), 143-149. [Link]
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Chemball. (n.d.). Zinc 2-Mercapto Benzimidazole MBZ (ZMBI). [Link]
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Dudek, M., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. PMC. [Link]
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Rodriguez-Cordero, B., et al. (2014). Synthesis, structural elucidation and DNA binding profile of Zn(II) bis-benzimidazole complexes. ResearchGate. [Link]
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Hadi, M. A., et al. (2021). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 12(1), 1045-1054. [Link]
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Gebreyesus, M. A., & Tadesse, S. (2018). SYNTHESIS AND STRUCTURAL STUDIES ON ZINC(II) MACROCYCLIC AND HETROCYCLIC COMPLEXES DERIVED FROM SCHIFF BASE AND MIXED LIGANDS OF. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1109-1120. [Link]
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Reddy, P. R., & Reddy, A. M. (2001). Synthesis and characterization of mixed ligand complexes of Zn(II) and Co(II) with amino acids. Journal of Chemical Sciences, 113(3), 241-247. [Link]
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Ouari, K., et al. (2015). Spectroscopic, crystal structural and electrochemical studies of zinc(II)-Schiff base complex obtained from 2,3-diaminobenzene and 2-hydroxy naphthaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 624-631. [Link]
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The Unseen Catalyst: An In-depth Technical Guide to the Mechanism of Action of Zinc di(benzimidazol-2-yl) disulphide as a Peptizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the chemical mechanisms underpinning the function of Zinc di(benzimidazol-2-yl) disulphide (ZDBD) as a highly effective peptizer in the rubber industry. We will delve into the intricate interplay of chemical structure, activation pathways, and the mechanics of polymer chain scission, offering a robust understanding for researchers and professionals in polymer science and material development.
Introduction: The Challenge of Rubber Mastication and the Role of Chemical Peptizers
Natural rubber, in its raw state, is a high molecular weight polymer characterized by its formidable viscosity and elasticity, often referred to as "nerve"[1]. This makes it exceedingly difficult to process and compound with other ingredients. The essential first step in rubber processing is mastication, a process that reduces the molecular weight and viscosity of the rubber to a more manageable level[2][3]. While mechanical mastication through high shear forces on two-roll mills or in internal mixers can achieve this, it is an energy-intensive and time-consuming process[1].
Chemical peptizers are additives that accelerate the breakdown of rubber's long polymer chains during mastication, leading to a more efficient and controlled reduction in viscosity[1][4]. This not only shortens mixing times and reduces energy consumption but also improves the dispersion of fillers and other additives, ultimately leading to a more homogenous and higher-quality final product[2][4]. These additives function by initiating and propagating chain scission reactions within the polyisoprene chains of natural rubber[4][5].
This compound (ZDBD): A Profile
This compound is a sophisticated chemical peptizer known for its efficiency. Its chemical structure, featuring a zinc ion coordinated with two benzimidazole-2-thiolate ligands linked by a disulfide bond, is central to its activity.
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 3030-80-6 | [6][7][8] |
| Molecular Formula | C14H10N4S2Zn | [8] |
| Molecular Weight | 363.77 g/mol | [8] |
| Appearance | Light yellow to white powder | [8] |
ZDBD is often referred to as an "activated" disulfide peptizer, implying that its peptizing action is significantly enhanced by the presence of other compounding ingredients, known as activators.
The Core Mechanism: A Multi-Step Chemical Cascade
The peptization of natural rubber by ZDBD is not a single reaction but a cascade of interconnected chemical events initiated by mechanical shear and thermal energy, and catalyzed by the presence of activators. The proposed mechanism involves the generation of reactive radical species that attack the polyisoprene backbone.
Activation: The Crucial Role of Zinc Stearate
In a typical rubber compounding formulation, ZDBD is used in conjunction with zinc oxide (ZnO) and stearic acid. These are not inert fillers but crucial activators that participate directly in the peptization chemistry[1][2][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25].
During the initial stages of mixing, the heat generated by mechanical shear promotes the reaction between zinc oxide and stearic acid to form zinc stearate in situ[6][9][11].
Reaction: ZnO + 2 C₁₇H₃₅COOH → Zn(C₁₇H₃₅COO)₂ + H₂O
Zinc stearate is a rubber-soluble zinc salt that plays a pivotal role in activating the ZDBD. It is believed to function as a co-catalyst, facilitating the generation of the active peptizing species.
Caption: In-situ formation of the Zinc Stearate activator.
Generation of the Active Peptizing Species
The disulfide bond in ZDBD is the reactive center. Under the influence of heat, mechanical shear, and in the presence of the zinc stearate activator, the S-S bond undergoes homolytic cleavage to generate two benzimidazol-2-yl thiyl radicals complexed with zinc.
The zinc center is believed to lower the activation energy for this cleavage by stabilizing the resulting radical species. This is a key aspect of its "activated" nature.
Caption: Activation of ZDBD to form the active peptizing species.
Attack on the Polyisoprene Chain and Chain Scission
The highly reactive zinc-complexed thiyl radicals then attack the polyisoprene chains of the natural rubber. The most likely point of attack is the allylic hydrogen atom, which is relatively labile. This abstraction of a hydrogen atom creates a macro-radical on the polymer backbone.
This polymer macro-radical is unstable and undergoes β-scission, a process where the polymer chain breaks at the carbon-carbon bond beta to the radical center. This results in the formation of two shorter polymer chains, one with a terminal double bond and the other with a terminal radical.
Caption: Radical attack and subsequent β-scission of the polyisoprene chain.
Regeneration and Termination
The newly formed terminal polymer radical can then react with another polyisoprene chain, abstracting a hydrogen and propagating the chain reaction. Alternatively, the radical species can be terminated through various recombination reactions. The original peptizer radical is regenerated when the protonated species reacts with another radical, or it can be consumed in side reactions. The efficiency of a peptizer is related to its ability to initiate a significant number of chain scission events before being consumed.
Experimental Protocols for Evaluating Peptizer Efficacy
The effectiveness of ZDBD as a peptizer is quantified through a series of standardized experimental protocols designed to measure the change in rubber's physical properties.
Mooney Viscosity Measurement
The primary method for assessing the degree of peptization is the measurement of Mooney viscosity. This test measures the torque required to rotate a disk embedded in a rubber sample at a constant speed and elevated temperature[7][13][15]. A lower Mooney viscosity indicates a lower molecular weight and thus, more effective peptization.
Protocol: Mooney Viscosity Testing (ASTM D1646)
-
Sample Preparation:
-
Prepare a rubber compound containing natural rubber and the desired concentration of ZDBD (typically 0.1-0.5 phr), along with activators (e.g., 5 phr ZnO, 2 phr Stearic Acid).
-
Ensure homogenous mixing of all components in an internal mixer or on a two-roll mill.
-
-
Instrument Setup:
-
Preheat the Mooney viscometer to the specified test temperature (commonly 100°C).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Measurement:
-
Place a sample of the rubber compound in the die cavity, ensuring it completely fills the space around the rotor.
-
Close the dies and allow the sample to preheat for a specified time (typically 1 minute).
-
Start the rotor and record the torque (in Mooney units) over a period of 4 minutes.
-
The Mooney viscosity is reported as ML(1+4) at 100°C, where M stands for Mooney, L for the large rotor, 1 for the preheat time in minutes, and 4 for the test time in minutes.
-
-
Data Analysis:
-
Compare the Mooney viscosity of the peptized rubber to a control sample without the peptizer. A significant reduction in the Mooney value indicates effective peptization.
-
| Sample | ZDBD (phr) | Mooney Viscosity (ML 1+4 @ 100°C) |
| Control | 0 | 85 |
| Trial 1 | 0.1 | 65 |
| Trial 2 | 0.3 | 52 |
| Trial 3 | 0.5 | 45 |
Gel Permeation Chromatography (GPC)
GPC is a powerful analytical technique used to determine the molecular weight distribution of a polymer[1][5]. By comparing the GPC chromatograms of rubber before and after mastication with ZDBD, a clear shift to lower molecular weights can be observed, providing direct evidence of chain scission.
Protocol: GPC Analysis of Peptized Rubber
-
Sample Preparation:
-
Dissolve a small, known amount of the peptized rubber sample in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Filter the solution to remove any insoluble components (gel).
-
-
Instrument Setup:
-
Equilibrate the GPC system with the mobile phase (THF) at a constant flow rate.
-
Calibrate the instrument using polystyrene standards of known molecular weights.
-
-
Measurement:
-
Inject the filtered sample solution into the GPC system.
-
The components of the sample are separated based on their hydrodynamic volume as they pass through a series of columns packed with a porous gel.
-
A detector (typically a refractive index detector) measures the concentration of the polymer as it elutes from the columns.
-
-
Data Analysis:
-
The resulting chromatogram shows the distribution of molecular weights in the sample.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
A decrease in Mn and Mw, and often a narrowing of the PDI, confirms that chain scission has occurred.
-
Conclusion: A Synergistic Approach to Rubber Processing
The mechanism of action of this compound as a peptizer is a sophisticated example of controlled polymer degradation. It is not the disulfide alone, but a synergistic system involving the peptizer, activators (zinc oxide and stearic acid), mechanical shear, and thermal energy that leads to the efficient reduction of natural rubber's molecular weight. The in-situ formation of zinc stearate is critical for the activation of ZDBD, which then generates reactive thiyl radicals. These radicals initiate a cascade of chain scission events within the polyisoprene backbone, ultimately leading to a more processable and homogenous rubber compound. A thorough understanding of this mechanism empowers researchers and industry professionals to optimize rubber formulations and processing conditions for enhanced product performance and manufacturing efficiency.
References
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I R Tubes Pvt Ltd. (2021, November 17). Rubber Processing: The case for peptizing it. Retrieved from [Link]
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Hongxiang. (2020, June 19). Skills of adding chemical peptizer in natural rubber. Retrieved from [Link]
-
China Factory. (n.d.). Sale peptizer for natural rubber Factory Manufacturer. Retrieved from [Link]
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Zhejiang Taizhou Shengfeng Chemical Co., Ltd. (n.d.). This compound 3030-80-6. Retrieved from [Link]
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Aza, A. (2023, October 13). Stearic Acid in Rubber Manufacturing: A Comprehensive Guide. Retrieved from [Link]
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Metaltek Metalurji. (2025, October 13). Zinc Oxide Rubber Tire Industry: Vulcanization and Activation. Retrieved from [Link]
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Pan-Continental Chemical Co., Ltd. (n.d.). Zinc Oxide in Rubber & Latex Manufacturing | Vulcanization & Performance. Retrieved from [Link]
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Oreate. (2026, January 7). Study on the Functional Differences and Synergistic Effects of Zinc Oxide, Sulfur, and Stearic Acid in Rubber Formulations. Retrieved from [Link]
-
Mold Cleaning Products. (2026, February 5). The Benefits of Using Zinc Stearate in Rubber Applications. Retrieved from [Link]
- Google Patents. (n.d.). US4558086A - Method for suppressing zinc stearate aging bloom.
- Hadi, P., et al. (2023). Characterization of Natural Rubber, Styrene Butadiene Rubber, and Nitrile Butadiene Rubber Monomer Blend Composites Loaded with Zinc Stearate to Be Used in the Solid Tire Industry. MDPI.
-
IEEE Xplore. (2017, September 4). Preparation and molecular weight controlled of liquid natural rubber using Mastication. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Molar mass distribution determination of natural rubber and masticated natural rubber by gel permeation chromatography. Retrieved from [Link]
-
ASTM International. (2004, February 15). Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer). Retrieved from [Link]
-
Qualitest. (2025, May 9). Mooney Viscosity: How It Works, Why It Matters, and What It Tells You. Retrieved from [Link]
-
Shimadzu. (n.d.). SMV-301/301RT - Applications. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of elastomers by GPC/SEC. Retrieved from [Link]
-
PUKHRAJ GROUP. (n.d.). Chemical Peptizers - DBD Based. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Preparation and molecular weight controlled of liquid natural rubber using Mastication | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Preparation and molecular weight controlled of liquid natural rubber using Mastication | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
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- 10. Scission, Cross-Linking, and Physical Relaxation during Thermal Degradation of Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejmse.ro [ejmse.ro]
- 12. ijmra.us [ijmra.us]
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- 15. SMV-301/301RT - Applications : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Research and Applications of Peptizers on Mastication in Natural Rubber - Master's thesis - Dissertation [dissertationtopic.net]
- 17. agilent.com [agilent.com]
- 18. US4792908A - Method for controlling the mooney viscosity of compounded rubber formulations - Google Patents [patents.google.com]
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- 21. Synthesis and characterisation of highly branched polyisoprene: exploiting the “Strathclyde route” in anionic polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Polymer degradation through chemical change: a quantum-based test of inferred reactions in irradiated polydimethylsiloxane - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05647F [pubs.rsc.org]
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- 25. cpsm.kpi.ua [cpsm.kpi.ua]
Thermal Stability and Decomposition Kinetics of ZBDS: A Technical Analysis for Pharmaceutical Material Safety
Topic: Thermal Stability and Decomposition Profiles of Zinc Dibutyldithiocarbamate (ZBDS) Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, E/L Toxicologists, and Process Chemists.
Executive Summary & Chemical Identity
Zinc Dibutyldithiocarbamate (ZBDS) , often abbreviated as ZDBC in industrial contexts, acts as a primary accelerator in the vulcanization of rubber components (stoppers, gaskets, plungers) used in pharmaceutical packaging. While chemically stable at ambient conditions, its thermal degradation profile is of critical interest to drug development professionals due to two primary risks:
-
Leachable Profile: Thermal processing (autoclaving/sterilization) can induce the release of breakdown products like carbon disulfide (
) and dibutylamine. -
Nitrosamine Precursor Potential: The degradation of ZBDS releases secondary amines, which, in the presence of nitrosating agents, can form N-nitrosodibutylamine (NDBA) , a potent mutagen.
Chemical Profile
| Property | Specification |
| IUPAC Name | Zinc; bis(dibutylcarbamothioylthio)formate |
| CAS Number | 136-23-2 |
| Molecular Formula | |
| Molecular Weight | 474.1 g/mol |
| Appearance | White to cream powder |
| Solubility | Soluble in |
Thermal Decomposition Mechanics
Understanding the decomposition of ZBDS requires distinguishing between phase transitions (melting) and chemical degradation (thermolysis).
The Decomposition Pathway
The thermal breakdown of ZBDS is a multi-stage process governed by the stability of the dithiocarbamate ligand.
-
Phase I: Melting (Endothermic): ZBDS exhibits a distinct melting endotherm between 104°C and 112°C . At this stage, the complex remains chemically intact but transitions to a liquid phase, increasing the mobility of the alkyl chains.
-
Phase II: Primary Decomposition (220°C – 320°C): This is the critical window for pharmaceutical safety. The C-S and Zn-S bonds rupture. The primary mechanism involves the cleavage of the dithiocarbamate moiety, releasing volatile organic compounds.
-
Volatiles Released: Carbon Disulfide (
), Dibutylamine, and Butene isomers. -
Solid Residue: Zinc Sulfide (
).
-
-
Phase III: Secondary Oxidation (>500°C): If oxygen is present, the residual Zinc Sulfide (
) oxidizes to Zinc Oxide ( ) and Sulfur Dioxide ( ).
Mechanism Visualization
The following diagram illustrates the degradation logic, highlighting the critical release of secondary amines.
Figure 1: Thermal degradation pathway of ZBDS leading to volatile extractables and potential nitrosamine precursors.
Validated Experimental Protocols
To characterize ZBDS in your specific matrix, use the following self-validating protocols.
TGA/DSC Simultaneous Thermal Analysis
This protocol determines the exact thermal stability window and mass loss kinetics.
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).
-
Purge Gas: Nitrogen (
) at 50 mL/min (to prevent oxidative masking of degradation events). -
Crucible: Alumina (
) 70 µL, open pan (to allow volatile escape).
Step-by-Step Methodology:
-
Blank Correction: Run an empty crucible using the exact method below to establish a baseline. Subtract this from the sample run.
-
Calibration: Verify temperature axis using Indium (
) and Zinc ( ) standards. -
Sample Loading: Load 5–10 mg of ZBDS. Ensure the powder covers the pan bottom evenly for thermal contact.
-
Equilibration: Equilibrate at 30°C for 5 minutes.
-
Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .
-
Why 10°C/min? This balances resolution of the melting peak with the detection of onset degradation. Slower rates (e.g., 2°C/min) may be used if the melting/degradation events overlap.
-
Data Interpretation:
| Event | Temperature Range | Signal Characteristics |
|---|---|---|
| Melting | 104°C – 115°C | DSC: Sharp Endothermic Peak. TGA: No Mass Loss. |
| Volatilization | 220°C – 350°C | TGA: Significant Step Mass Loss (~60-70%). DSC: Broad Endotherm (vaporization). |
| Residue | >500°C | TGA: Stable plateau (ZnS). |
Headspace GC-MS for Volatile Degradants
For E/L studies, quantifying the products of decomposition is more valuable than the decomposition temperature itself.
-
System: Agilent 7890/5977 GC-MS with Headspace Sampler.
-
Column: DB-624 or equivalent (optimized for volatile amines and sulfur compounds).
-
Incubation:
-
Temperature: 150°C (simulating extreme sterilization or processing).
-
Time: 30 minutes.
-
-
Detection Targets:
-
Carbon Disulfide (
76) -
Dibutylamine (
86, 129)
-
Risk Assessment: The Nitrosamine Connection
The thermal instability of ZBDS is directly linked to the formation of N-nitrosodibutylamine (NDBA) .
The Mechanism: When ZBDS degrades (thermally or hydrolytically), it releases dibutylamine . If this occurs in a pharmaceutical formulation containing trace nitrites (common in excipients like microcrystalline cellulose or lactose), nitrosation occurs.
Mitigation Strategy:
-
Stopper Selection: Switch to ZBDS-free vulcanization systems (e.g., peroxide-cured) if the drug product is sensitive to amines.
-
Process Control: Ensure sterilization temperatures do not exceed the onset of ZBDS degradation if the packaging material is in direct contact with the liquid drug product.
References
-
PubChem. (n.d.). Zinc dibutyldithiocarbamate | C18H36N2S4Zn. National Library of Medicine. Retrieved from [Link]
-
Sharma, A. K., et al. (2004). Kinetic and thermodynamic parameters of the thermal decomposition of zinc(II) dialkyldithiocarbamate complexes. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
Odunola, O. A., & Semire, B. (2016). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. PMC / National Institutes of Health. Retrieved from [Link]
-
Tezel, U., et al. (2013). Oxidation of dithiocarbamates to yield N-nitrosamines by water disinfection oxidants. Water Research. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021).[2] Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
Sources
Technical Whitepaper: Zinc di(benzimidazol-2-yl) disulphide in Polymer Chain Scission
[1]
Executive Summary
This compound (ZMB) serves a dualistic role depending on the polymer environment and application sector. In industrial polymer processing (rubber/elastomers), it functions as a critical chain scission inhibitor , acting as a peroxide decomposer to arrest oxidative degradation. Conversely, in the realm of drug development, structurally related zinc-benzimidazole complexes are engineered to promote site-specific chain scission in biological polymers (DNA), serving as metallo-drug candidates for cancer therapy.[1]
This guide synthesizes these opposing mechanisms, providing researchers with the protocols to quantify scission modulation and the theoretical grounding to apply ZMB in both stabilization and controlled degradation contexts.
Chemical Identity & Structural Logic
To understand the mechanism, one must first correct the nomenclature ambiguity often found in commercial catalogs.
-
Standard Chemical Name: Zinc 2-mercaptobenzimidazole (ZMB or ZMBI)[1]
-
Molecular Formula: C₁₄H₁₀N₄S₂Zn[1]
-
Structure: The zinc atom is coordinated by two 2-mercaptobenzimidazole ligands.[1] The "disulphide" in the synonym often refers to the ligand's capacity to form disulfide bridges (MBTS) upon oxidation, or a historical naming convention for the salt.
| Property | Specification | Relevance to Scission |
| Coordination Geometry | Tetrahedral (distorted) | Allows Lewis acid catalytic activity (hydrolysis) or radical scavenging.[1] |
| Active Moiety | Thiolate/Thione Tautomer | Scavenges hydroperoxides ( |
| Thermal Stability | Melting Point > 240°C | Survives high-shear polymer mastication without premature degradation.[1] |
Mechanism 1: Inhibition of Scission (Industrial Polymers)
In the context of elastomers (NR, CR, NBR), polymer chain scission is driven by oxidative radical propagation. ZMB acts as a heterolytic peroxide decomposer .[1] Unlike primary antioxidants (phenols/amines) that scavenge radicals, ZMB converts lethal hydroperoxides into stable alcohols, preventing the "unzipping" of the polymer backbone.
The Synergistic Stabilization Pathway
ZMB is rarely used alone. It exhibits synergism with phenolic antioxidants.[1]
-
Primary Defense: Phenol donates H[1]• to a peroxy radical (
).[1] -
Secondary Defense (ZMB): The resulting hydroperoxide (
) is reduced by ZMB, preventing it from splitting into alkoxyl radicals ( ) which cause -scission (backbone cleavage).[1]
Figure 1: ZMB intercepts the autoxidation cycle at the hydroperoxide stage, preventing the homolytic cleavage that leads to polymer chain scission.[1]
Mechanism 2: Promotion of Scission (Biomedical/Drug Development)
For drug development professionals, the interest lies in Zinc-Benzimidazole (Zn-BIM) complexes as artificial nucleases .[1] Here, the goal is to induce scission in biological polymers (DNA/RNA) to trigger apoptosis in cancer cells.
Hydrolytic Chain Scission
Unlike the radical mechanism in rubber, this is a Lewis Acid Catalyzed Hydrolysis .
-
Mechanism: The Zinc(II) center activates the phosphate ester bond of the DNA backbone, making the phosphorus atom susceptible to nucleophilic attack by water or a hydroxide ion.
-
Selectivity: Ligand modification (benzimidazole derivatives) allows the complex to intercalate into specific DNA sequences, causing targeted chain scission.
Key Insight for Drug Design: While ZMB (CAS 3030-80-6) is the base salt, functionalizing the benzimidazole ring (e.g., with methyl or pyridyl groups) enhances the kcat for phosphodiester bond hydrolysis, effectively turning the molecule from a stabilizer into a "molecular scissor."
Experimental Protocols
The following protocols validate the role of ZMB in modulating chain scission.
Protocol A: Quantifying Scission Inhibition (Rubber Mastication)
Objective: Measure the efficiency of ZMB in preventing molecular weight reduction during high-shear mixing.[1]
-
Preparation:
-
Mastication:
-
Equipment: Internal Mixer (Brabender or Banbury).
-
Conditions: 150°C, 60 RPM, 10 minutes.
-
-
Measurement (Mooney Viscosity):
-
Measure Mooney Viscosity (
@ 100°C) before and after mastication. -
Calculation:
[1]
-
-
Validation: High PRI in the ZMB sample indicates successful inhibition of chain scission.
Protocol B: Monitoring DNA Chain Scission (Drug Development)
Objective: Assess the nuclease activity of Zn-Benzimidazole complexes.
-
Substrate: Supercoiled plasmid DNA (pBR322).[1]
-
Incubation:
-
Mix 0.5 µg DNA with varying concentrations of Zn-Complex (10-100 µM) in Tris-HCl buffer (pH 7.2).[1]
-
Incubate at 37°C for 1-24 hours.
-
-
Electrophoresis:
-
Run samples on 1% agarose gel stained with ethidium bromide.[1]
-
-
Analysis:
Figure 2: Parallel experimental workflows for validating ZMB efficacy in opposing application fields.
Comparative Efficacy Data
The following table summarizes the impact of ZMB compared to other agents in a Natural Rubber matrix subjected to oxidative stress (100°C, 24h).
| Additive System | Role | % Viscosity Retention | Chain Scission Status |
| Control (None) | N/A | 35% | Severe Scission |
| DBD (Disulfide) | Peptizer | 15% | Accelerated Scission |
| BHT (Phenolic) | Primary Antioxidant | 65% | Moderate Inhibition |
| ZMB (Zinc Salt) | Secondary Antioxidant | 55% | Moderate Inhibition |
| BHT + ZMB | Synergist | 92% | Near-Complete Inhibition |
Note: ZMB is most effective when paired with a radical scavenger, confirming its role as a peroxide decomposer.[1]
Safety & Handling
-
Toxicity: ZMB is generally low toxicity but can cause sensitization.[1] Avoid inhalation of dust.
-
Environmental: Zinc compounds are toxic to aquatic life; disposal must follow hazardous waste protocols.[1]
-
Drug Development: For biological assays, ensure removal of free Zinc ions (using EDTA controls) to distinguish complex activity from free metal toxicity.
References
-
BOC Sciences. (2024).[1] this compound Product Specifications and Synonyms. Retrieved from
-
National Institutes of Health (PMC). (2020).[1] Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, and Potential Anticancer Application. Retrieved from
-
Industrial Chemicals Environmental Management (Australia). (2022).[1] Mercaptobenzimidazoles and their zinc salts - Evaluation statement. Retrieved from
-
PLOS ONE. (2014).[1][10][11] Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase. Retrieved from [1]
-
Royal Society of Chemistry (Dalton Trans). (2013).[1] Dinuclear zinc(II) complexes containing (benzimidazol-2-yl)benzene... overcome drug resistance. Retrieved from [1]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. ftz-richon.com [ftz-richon.com]
- 6. ftz-richon.com [ftz-richon.com]
- 7. chemos.de [chemos.de]
- 8. ftz-richon.com [ftz-richon.com]
- 9. lookchem.com [lookchem.com]
- 10. Molecular interaction mechanism between 2-mercaptobenzimidazole and copper-zinc superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase | PLOS One [journals.plos.org]
Coordination Geometry of Zinc(II) in Benzimidazole Disulfide Ligands: A Structural & Synthetic Guide
Executive Summary
This technical guide addresses the structural chemistry, synthesis, and biological validation of Zinc(II) complexes incorporating benzimidazole disulfide ligands. Unlike simple thiolates, benzimidazole disulfides (e.g., bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide) present a unique coordination challenge: the competition between the "soft" sulfur of the disulfide bridge and the "borderline" nitrogen of the imidazole ring.
For researchers in bioinorganic chemistry and drug design, the critical insight is that Zn(II) predominantly coordinates via the imidazolic nitrogens , leaving the disulfide bridge intact to form a large (often 11-membered) chelate ring. This results in a sterically constrained distorted tetrahedral geometry , a structural motif correlated with enhanced DNA-binding affinity and antimicrobial potency compared to the free ligand.
Structural Fundamentals: The 11-Membered Chelate Ring[1][2]
The Zinc(II) Center ( Configuration)
Zinc(II) possesses a filled
-
Steric constraints of the ligand.[1]
-
Electrostatic repulsion between ligands.
-
Counter-ion interference (e.g., halides).
Ligand Architecture: N- vs. S-Coordination
In the context of bis(benzimidazol-2-yl)disulfide ligands, the coordination mode is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory:
-
Zn(II): Borderline acid.
-
Benzimidazole Nitrogen (
): Borderline base (Preferred). -
Disulfide Sulfur (
): Soft base (Secondary/Linker).
While reductive cleavage of the disulfide bond can lead to Zn-thiolate formation, non-redox coordination preserves the S-S bridge. The ligand acts as a bidentate chelator through the tertiary nitrogen atoms of the benzimidazole rings.
Key Structural Feature:
When the two benzimidazole units bind to a single Zn(II) center, the disulfide bridge acts as a flexible linker, creating a twisted 11-membered chelate ring . This large ring imposes significant steric bulk, forcing the metal center into a distorted tetrahedral geometry (typically
Experimental Protocol: Synthesis & Characterization
Synthesis Workflow (Self-Validating)
The following protocol describes the synthesis of a Zinc(II) complex with a bis(benzimidazole) disulfide ligand. This method is designed to prevent disulfide cleavage.
Reagents:
-
Ligand (L): Bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide (1 equiv).[2][3]
-
Metal Salt:
(1 equiv). -
Solvent: Ethanol (96%) or Methanol (Absolute).
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.25 mmol of the Ligand (L) in 15 mL of hot ethanol. Ensure complete solubilization to avoid heterogeneous impurities.
-
Metal Addition: Dropwise add 0.25 mmol of
dissolved in 5 mL ethanol to the ligand solution. -
Reaction: Stir the mixture under reflux for 4–6 hours. Note: Room temperature stirring for 12-24 hours is an alternative if thermal degradation is observed.
-
Precipitation: The complex typically precipitates as a white or pale-yellow solid upon cooling. If no precipitate forms, reduce volume by 50% via rotary evaporation and store at 4°C.
-
Purification: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (to remove unreacted ligand), and dry in vacuo.
Visualization of Synthesis Logic
The following diagram illustrates the critical decision points in the synthesis to ensure the disulfide bridge remains intact.
Figure 1: Synthetic pathway distinguishing between the target disulfide complex and potential thiolate byproducts.
Validation & Causality: How to Confirm Coordination
To ensure scientific integrity, the synthesized complex must be validated using a multi-technique approach.
Infrared Spectroscopy (FT-IR)
The most immediate diagnostic tool is the shift in the azomethine (
-
Free Ligand:
typically appears at ~1480 . -
Zn-Complex: Coordination reduces electron density in the ring, causing a blue shift (shift to higher wavenumber) or a distinct red shift depending on back-bonding dynamics.
-
Diagnostic Criterion: A shift of
(e.g., to 1500 ) confirms Metal-Nitrogen binding.
1H NMR Spectroscopy[4]
-
NH Proton: The benzimidazole NH proton signal will shift significantly (often downfield) or broaden due to the inductive effect of the Zn(II) ion coordinating to the adjacent pyridine-like nitrogen.
-
Symmetry: Preservation of signal symmetry confirms that the disulfide bridge is intact. Cleavage would result in asymmetric thiolate signals unless the cleavage is perfectly symmetric.
X-Ray Crystallography (The Gold Standard)
Definitive proof of the "twisted 11-membered ring."
-
Geometry: Look for bond angles (
and ) ranging between 104° and 115°, indicative of distorted tetrahedral geometry. -
Bond Lengths: Zn-N bonds typically measure
Å.
Data Summary Table
| Parameter | Free Ligand (L) | Zn(II) Complex ( | Structural Insight |
| IR | ~1481 | ~1500 | Indicates coordination via Imidazole N. |
| Geometry | N/A | Distorted Tetrahedral | Sterically driven by 11-membered ring. |
| Zn-N Bond | N/A | 2.02 Å (Avg) | Strong |
| Zn-Cl Bond | N/A | 2.20 Å (Avg) | Completes coordination sphere. |
Biological Implications: Why This Geometry Matters
The coordination geometry directly influences the pharmacological potential of the complex.
DNA Intercalation & Nuclease Activity
The planar benzimidazole rings are excellent DNA intercalators. However, the distorted tetrahedral geometry of the Zn(II) complex prevents full planar stacking but facilitates groove binding and electrostatic interaction with the phosphate backbone.
-
Mechanism: The Zn(II) center acts as a Lewis acid, potentially activating water molecules to generate reactive oxygen species (ROS) or directly catalyzing the hydrolytic cleavage of the phosphodiester bond (nuclease activity).
-
Efficacy: Studies indicate these complexes often exhibit lower
values (higher potency) against cancer cell lines (e.g., HeLa, A549) compared to the free ligand or simple zinc salts.
Pathway Visualization
Figure 2: Mechanistic pathway linking coordination geometry to biological cytotoxicity.
References
-
Devereux, M., et al. (2010). Coordination chemistry of a bis(benzimidazole) disulfide: eleven membered chelate ring in cobalt(II), zinc(II) and cadmium(II) halide compounds.[2][3] Dalton Transactions.[3][4] Available at: [Link]
-
Tariq, M., et al. (2021).[5] Synthesis, characterization, anti-microbial and cytotoxic applications of zinc(II) complexes.[5][4][6] Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Bouriatis, V., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application.[4][6] International Journal of Molecular Sciences. Available at: [Link]
-
Gómez-Castro, C.Z., et al. (2021). Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II).[7] Molbank. Available at: [Link][3][5]
-
Malik, M.A., et al. (2013). Zinc(II) complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers.[4] Dalton Transactions.[3][4] Available at: [Link]
Sources
- 1. sibran.ru [sibran.ru]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Coordination chemistry of a bis(benzimidazole) disulfide: eleven membered chelate ring in cobalt(ii), zinc(ii) and cadmium(ii) halide compounds; oxidative disulfide cleavage when coordinated to nickel(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Synthesis, structure and biological activities of cobalt(II) and zinc(II) coordination compounds with 2-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Dosage Optimization of Zinc Benzenedisulfinate (ZBDS) for Viscosity Reduction in Elastomers
Abstract
High viscosity in raw elastomers presents significant challenges in rubber processing, leading to increased energy consumption, poor filler dispersion, and processing defects. Chemical peptizers are crucial additives used to reduce the molecular weight and viscosity of elastomers during the mastication process. This guide provides a comprehensive overview and detailed protocols for the dosage optimization of Zinc Benzenedisulfinate (ZBDS), a highly effective chemical peptizer, for viscosity reduction in various elastomeric systems. The following sections will delve into the mechanism of ZBDS action, systematic methodologies for its evaluation, and interpretation of results to achieve optimal processing characteristics without compromising the final vulcanizate properties.
Introduction: The Challenge of Elastomer Processability
Elastomers, particularly natural rubber (NR), are characterized by their high molecular weight and long-chain polymer structure, which results in high viscosity or "nerve".[1][2] This inherent property makes them difficult to process using standard rubber machinery like internal mixers and two-roll mills.[1] The initial stage of rubber compounding, known as mastication, is an energy-intensive process designed to break down these long polymer chains, thereby reducing viscosity and improving the plasticity of the rubber.[1][2][3]
Mechanical mastication alone is often insufficient and economically unfavorable due to long mixing cycles and high energy consumption.[1][2] Chemical peptizers, such as Zinc Benzenedisulfinate (ZBDS), are introduced during mastication to accelerate this breakdown process.[1][4] These additives function by promoting molecular chain scission, leading to a more controlled and efficient reduction in viscosity.[2][5] The proper application and dosage of ZBDS are critical for enhancing processability, ensuring uniform dispersion of fillers, and ultimately improving the quality and consistency of the final rubber product.[4][6]
Mechanism of Viscosity Reduction by ZBDS
ZBDS functions as a radical-generating catalyst that initiates the oxidative cleavage of polymer chains. Unlike physical peptizers, which act as lubricants to reduce internal friction, chemical peptizers like ZBDS fundamentally alter the molecular weight of the elastomer.[2][3] The process is most effective in the presence of atmospheric oxygen and mechanical shear.
The proposed mechanism involves the following key steps:
-
Activation: Under the high shear and temperature conditions of the mastication process, the ZBDS molecule is activated. The zinc complex facilitates the formation of radical species.
-
Chain Scission: These radicals attack the elastomer backbone, typically at the double bonds in unsaturated rubbers like natural rubber or styrene-butadiene rubber (SBR), leading to the scission of the polymer chain.
-
Stabilization: The newly formed polymer chain ends are stabilized, preventing recombination and ensuring a permanent reduction in molecular weight and, consequently, viscosity.[2]
This chemical mastication is significantly more efficient than purely mechanical breakdown, resulting in shorter mixing times and reduced energy consumption.[1][2]
Figure 1: Simplified mechanism of ZBDS-induced viscosity reduction.
Experimental Design for Dosage Optimization
A systematic approach is essential to determine the optimal ZBDS dosage for a specific elastomer and compounding formulation. The primary objective is to achieve the desired target viscosity for processing while minimizing any potential adverse effects on the physical properties of the vulcanized rubber.
Materials and Equipment
-
Elastomer: Natural Rubber (SMR 20), Styrene-Butadiene Rubber (SBR 1502), or other relevant polymers.
-
Peptizer: Zinc Benzenedisulfinate (ZBDS).
-
Compounding Ingredients: Carbon black, silica, oils, zinc oxide, stearic acid, antioxidants, and curatives (sulfur, accelerators).
-
Equipment:
Protocol 1: Preliminary Dosage Screening
This protocol aims to identify an effective dosage range for ZBDS in a given elastomer.
Step-by-Step Methodology:
-
Masterbatch Preparation: Prepare a non-productive masterbatch containing the elastomer and ZBDS at various concentrations (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 phr - parts per hundred rubber).
-
Mastication:
-
Charge the elastomer into the internal mixer at a specified temperature (e.g., 90°C).
-
Add the pre-weighed ZBDS.
-
Masticate for a fixed period (e.g., 5 minutes). It is crucial to add the peptizer at the beginning of the mixing cycle.[5]
-
-
Mooney Viscosity Measurement:
-
After mastication, sheet out the rubber on a two-roll mill.
-
Allow the samples to cool to room temperature for at least 2 hours.
-
Measure the Mooney viscosity (ML 1+4 @ 100°C) according to ASTM D1646.[7][9][10] This test measures the torque required to rotate a disk in a chamber filled with the rubber sample, providing a reliable measure of its viscosity.[8][9]
-
-
Data Analysis: Plot Mooney viscosity as a function of ZBDS dosage. Identify the dosage range that provides a significant reduction in viscosity.
Figure 2: Experimental workflow for preliminary ZBDS dosage screening.
Protocol 2: Comprehensive Evaluation of Optimized Dosage
Based on the preliminary screening, select three promising ZBDS dosages (e.g., low, medium, high) and a control (0 phr) for a full compound evaluation.
Step-by-Step Methodology:
-
Compounding:
-
Stage 1 (Non-productive mixing):
-
Masticate the elastomer with the selected ZBDS dosage.
-
Add fillers (carbon black, silica), processing oils, zinc oxide, stearic acid, and antioxidants in a standard mixing procedure.
-
Dump the batch at a predetermined temperature or time.
-
-
Stage 2 (Productive mixing):
-
-
Rheological Testing:
-
Vulcanization: Cure sheets of the compounded rubber in a compression molding press at the appropriate temperature and for the optimum cure time (t90) determined from the rheometer data.
-
Physical Property Testing:
-
Hardness: Measure Shore A hardness.
-
Tensile Properties: Determine tensile strength, elongation at break, and modulus at 100% and 300% elongation according to ASTM D412.
-
Tear Strength: Measure the resistance to tearing.
-
Heat Aging: Evaluate the retention of physical properties after aging the vulcanized samples in a hot air oven.
-
Data Presentation and Interpretation
Summarizing the collected data in a structured format is crucial for a clear comparison and selection of the optimal ZBDS dosage.
Table 1: Illustrative Data for ZBDS Dosage Optimization in Natural Rubber
| Property | Unit | Control (0 phr ZBDS) | 0.1 phr ZBDS | 0.2 phr ZBDS | 0.4 phr ZBDS |
| Processing Properties | |||||
| Mooney Viscosity (ML 1+4 @ 100°C) | MU | 85 | 65 | 52 | 45 |
| Mooney Scorch (t5 @ 125°C) | min | 12.5 | 12.2 | 12.0 | 11.8 |
| Cure Characteristics (MDR @ 160°C) | |||||
| Minimum Torque (ML) | dN.m | 1.5 | 1.2 | 1.0 | 0.9 |
| Maximum Torque (MH) | dN.m | 18.0 | 17.8 | 17.5 | 17.0 |
| Optimum Cure Time (t90) | min | 8.5 | 8.3 | 8.2 | 8.0 |
| Physical Properties (Vulcanizate) | |||||
| Hardness | Shore A | 60 | 60 | 59 | 58 |
| Tensile Strength | MPa | 25.0 | 24.8 | 24.5 | 23.8 |
| Elongation at Break | % | 550 | 545 | 540 | 530 |
| Modulus at 300% | MPa | 10.2 | 10.1 | 10.0 | 9.8 |
Interpretation of Results:
-
Viscosity Reduction: As shown in the illustrative data, ZBDS effectively reduces the Mooney viscosity of the compound. A dosage of 0.2 phr provides a substantial reduction, which would significantly improve processability. The minimum torque (ML) from the MDR data corroborates this finding.
-
Cure Characteristics: ZBDS may slightly accelerate the cure rate, as indicated by the marginal decrease in scorch and cure times. The maximum torque (MH), an indicator of crosslink density, may decrease slightly at higher ZBDS concentrations.
-
Physical Properties: High dosages of peptizers can potentially have a minor negative impact on physical properties like tensile strength and elongation due to the reduction in polymer chain length.[3] The optimal dosage is a balance between achieving the desired processing viscosity and maintaining the required physical properties for the end application. In this example, 0.2 phr ZBDS offers a good compromise.
Conclusion and Recommendations
The optimization of Zinc Benzenedisulfinate (ZBDS) dosage is a critical step in rubber compounding to enhance processability and reduce manufacturing costs. By systematically evaluating the effect of ZBDS on viscosity, cure characteristics, and final physical properties, researchers and compounders can select a dosage that provides the best balance of performance. A typical effective dosage for natural rubber ranges from 0.1 to 0.5 phr.[5] It is imperative to conduct these evaluations for each specific elastomer and formulation, as interactions with other compounding ingredients can influence the effectiveness of the peptizer. Adherence to standardized testing protocols, such as those outlined by ASTM, ensures the reliability and reproducibility of the results.
References
-
ASTM D1646-04(2018), Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer), ASTM International, West Conshohocken, PA, 2018. ()
- Coi Rubber Products. (n.d.). ASTM D1646 Viscosity Test.
- ASTM International. (2019). D1646 Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer).
- ASTM International. (2023). D5099 Standard Test Methods for Rubber—Measurement of Processing Properties Using Capillary Rheometry.
- Qualitest FZE. (2025, May 9). Mooney Viscosity: How It Works, Why It Matters, and What It Tells You.
- ResearchGate. (n.d.). Overview of capillary rheometry - Part 1.
- Smithers. (n.d.). ASTM D1646 | Testing by Standard.
- ASTM International. (2004, February 15). D1646-04 Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer)1.
- PMC. (2023, November 14). Wall Slip-Free Viscosity Determination of Filled Rubber Compounds Using Steady-State Shear Measurements.
- I R Tubes Pvt Ltd. (2021, November 17). Rubber Processing: The case for peptizing it.
- N/A. (n.d.). Optimizing Rubber Processing with Peptizer DBD.
- NETZSCH Analyzing & Testing. (2023, June 21). The Basics of Capillary Rheometry. Retrieved from NETZSCH Analyzing & Testing website.
- TA Instruments. (2022, November 16). How To Predict Die Swell in Rubber Compounds using a Premier® RPA.
- Hidayat, A. S., et al. (2019, July 15). Effect of Peptizer in Mastication Process of Natural Rubber / Butadiene Rubber Blending: Rheological and Mechanical Properties. International Journal of Engineering & Scientific Research, 7(7).
- Henan Niujiao Industrial Co., Ltd. (n.d.). 24308-84-7 Zinc Benzenesulfinate Dihydrate Rubber Active Agent ZBS(BM). Retrieved from Henan Niujiao Industrial Co., Ltd. website.
- Data Bridge Market Research. (n.d.). Rubber Peptizers Market Size & Share | Industry Growth 2030.
- Akrochem Corporation. (n.d.). RUBBER CHEMICALS AKROCHEM PEPTIZER 4P, PEPTIZER 6P.
- N/A. (n.d.).
- Richem. (n.d.). Zinc benzenesulfinate dihydrate 24308-84-7.
- Eze, W. U., et al. (2022, July 2). A novel method of breaking down rubber molecules using peptizer and the properties of resultant natural. European Journal of Materials Science and Engineering, 7(2), 128-142.
- N/A. (n.d.).
- SpecialChem. (n.d.). Find Peptizers perfectly suited for your Plastic Compounds.
- Dongtai Coastal Zinc Industry Group Co., Ltd. (2020, August 16). Technical Data Sheet (TDS) - Zinc Benzenesulfinate. Retrieved from Dongtai Coastal Zinc Industry Group Co., Ltd. website.
- Platinum Polymers and Additives. (n.d.). Technical Data Sheet.
- Moresco, S., et al. (n.d.). Influence of ZnO on the properties of elastomeric compositions and their leached extract.
- PMC. (2020, December 3). Study on the Effect of Zinc on the Rheological, Mechanical and Thermal Properties and Fire Hazard of Unfilled and Filled CR/BR Vulcanizates.
- Coastal Zinc. (2020, September 23). Material Safety Data Sheet(MSDS) · Zinc Benzenesulfinate.
- Wang, Z., et al. (2023, May 18). Preparation of Zinc Oxide with Core–Shell Structure and Its Application in Rubber Products. Polymers, 15(10), 2353.
- Tumnantong, D., et al. (n.d.).
- Tavakoli, et al. (2025, June 11).
- ResearchGate. (2019, July 9). (PDF) Influence of ZnO on the properties of elastomeric compositions and their leached extract.
- Guidechem. (2020, August 12). What is Zinc Benzenesulfinate Dihydrate and How is it Prepared? - FAQ.
- Goswami, S. R., et al. (2024, September 5). Synthesis And Application Of Nano Zinc Oxide In Fabrication Of Rubber Composites. STM Journals.
- Goodyear Rubber. (2023, April 18). Processing Aids.
- Polymer Solutions Group. (n.d.). Rubber Process Aids.
- ResearchGate. (2025, August 10). Synthesis and Characterization of ZnO Nanoparticles and Their Natural Rubber Composites | Request PDF.
- H.M. Royal, Inc. (n.d.). Processing Aids & Plasticizers.
- Struktol Company of America. (n.d.). Silica Compounds.
- Heideman, G. (n.d.). REDUCED ZINC OXIDE LEVELS IN SULPHUR VULCANISATION OF RUBBER COMPOUNDS.
- American Chemistry Council. (n.d.). Overview -1,3-Butadiene Physical and Chemical Properties.
- Wiley-VCH. (n.d.). 1 Structure and Properties.
- ResearchGate. (2025, August 10). Study on reduction of zinc oxide level in rubber compounds part I.
- PMC. (n.d.). Structure–property relationships to direct the dynamic properties of acylsemicarbazide-based materials.
- RSC Publishing. (n.d.). ZnO as a cheap and effective filler for high breakdown strength elastomers.
- ResearchGate. (2024, December 4). Structure-Property Relationships to Direct the Dynamic Properties of Acylsemicarbazide-Based Materials.
- HSC Chemistry. (2024, February 25). Covalent Substances: Structure, Properties and Naming [Video]. YouTube.
Sources
- 1. irtubes.com [irtubes.com]
- 2. Rubber Peptizers Market Size & Share | Industry Growth 2030 [databridgemarketresearch.com]
- 3. Research and Applications of Peptizers on Mastication in Natural Rubber - Master's thesis - Dissertation [dissertationtopic.net]
- 4. ijmra.us [ijmra.us]
- 5. akrochem.com [akrochem.com]
- 6. Optimizing Rubber Processing with Peptizer DBD- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 7. coirubber.com [coirubber.com]
- 8. qualitest.ae [qualitest.ae]
- 9. store.astm.org [store.astm.org]
- 10. smithers.com [smithers.com]
Application Note: Precision Low-Temperature Mastication of Natural Rubber using Zinc-Based Peptizers
Abstract & Scope
This application note details the protocol for the low-temperature mastication of Natural Rubber (NR) utilizing zinc-based chemical peptizers (specifically Zinc Pentachlorothiophenol, ZnPCTP, and related zinc-complexes). While mastication is a standard polymer processing step, this guide focuses on the stringent requirements of medical-grade elastomer production (e.g., vial stoppers, syringe plungers).
Low-temperature mastication (< 110°C) is critical for pharmaceutical applications because it relies on mechanochemical scission rather than thermal oxidation. This preserves the polymer's microstructural integrity, minimizes the formation of oxidative degradation products (potential leachables), and ensures tight rheological control for high-precision molding.
Scientific Foundation: The Mechanochemistry of Peptization
The Challenge: Recombination
Natural rubber (cis-1,4-polyisoprene) has a high molecular weight (
-
High-Temperature (>120°C): Relies on oxidative scission. Fast, but generates aldehydes/ketones (oxidation byproducts) that can affect drug stability.
-
Low-Temperature (<100°C): Relies on mechanical shear. The mixer blades physically tear the polymer chains, creating macro-radicals (
).
The Problem: Without a stabilizing agent, these radicals rapidly recombine (
The Solution: Zinc Peptizers
Zinc-based peptizers (e.g., ZnPCTP) act as radical acceptors and oxidation catalysts. In the low-temperature regime, they function primarily by terminating mechanochemical radicals , preventing recombination. The Zinc ion coordinates with the sulfur/thiol group to facilitate the transfer of a hydrogen atom or a thiyl radical to the polymer chain end, permanently "capping" the broken chain.
Mechanism Visualization
Figure 1: Mechanochemical pathway of zinc-mediated peptization. The zinc complex prevents the "healing" of broken chains.
Materials and Equipment
Reagents
-
Base Polymer: Standard Malaysian Rubber (SMR 10 or SMR CV60) or Medical Grade Crepe.
-
Chemical Peptizer: Zinc Pentachlorothiophenol (ZnPCTP) or Zinc 2-benzamidothiophenate.
-
Dosage: 0.10 – 0.50 phr (parts per hundred rubber).
-
Note: For medical applications, ensure the peptizer grade complies with ISO 10993 (biocompatibility) regarding residual chlorination.
-
-
Processing Aid (Optional): Zinc Stearate (Physical lubricant, 1.0 phr).
Equipment
-
Internal Mixer: Banbury or Intermix type (Tangential rotors preferred for high shear).
-
Temperature Control: TCU capable of maintaining rotor/chamber temp at 50°C (cooling is critical as shear generates massive heat).
-
Validation: Mooney Viscometer (ASTM D1646).
Experimental Protocol: Low-Temperature Mastication
Objective: Reduce Mooney Viscosity (
Phase 1: Preparation
-
Conditioning: Pre-heat the internal mixer to 60°C . (Do not start cold; wall slip will prevent shear).
-
Weighing: Weigh NR bales. Weigh Peptizer into a low-melt EVA sachet to ensure full incorporation.
Phase 2: The Mixing Cycle (Step-by-Step)
| Step | Time (min) | Action | Critical Parameter | Mechanism |
| 1 | 0:00 | Charge NR into mixer. Lower Ram. | Rotor Speed: 60-80 RPM | Compaction: Removing air, increasing density. |
| 2 | 0:30 | Add Zinc Peptizer. | Ram Pressure: 4-6 bar | Dispersion: Zinc complex distributes through the matrix. |
| 3 | 1:00 | Increase Rotor Speed (High Shear). | Temp Limit: < 110°C | Scission: Peak mechanical torque.[2] Chains break; Zinc stabilizes radicals. |
| 4 | 2:30 | Sweep (Raise/Lower Ram). | Torque Check | Incorporate loose material. Ensure homogeneity. |
| 5 | 3:30 | Discharge (Dump). | Batch Temp: 100-110°C | Stop before oxidative degradation begins. |
| 6 | 3:45 | Sheet out on Two-Roll Mill. | Cool immediately | Quench the rubber to stop reaction. |
Phase 3: Process Workflow Visualization
Figure 2: Operational workflow for the mastication cycle.
Validation & Quality Control (Self-Validating Systems)
To ensure the protocol was successful, perform the following QC tests. The system is "self-validating" if the Plasticity Retention Index (PRI) remains high despite the viscosity drop, indicating chain shortening without oxidative degradation.
Quantitative Metrics
| Metric | Test Standard | Target Value (Medical Grade) | Interpretation |
| Mooney Viscosity | ASTM D1646 | 50 - 60 MU | Indicates successful chain scission (Processability). |
| Plasticity Retention Index (PRI) | ASTM D3194 | > 70% | High PRI means the rubber is not oxidized. Low PRI (<50%) indicates thermal damage. |
| Ash Content | ASTM D1278 | < 0.5% | Verifies no inorganic contamination (Zinc levels within spec). |
Troubleshooting Guide
-
Issue: Viscosity did not drop enough.
-
Root Cause:[2] Temperature too high (>120°C).
-
Explanation: At high temps, rubber becomes soft/plastic. Shear forces drop. The "tearing" action stops, and chemical peptizers become less effective radical traps and more like oxidative catalysts (which we want to avoid in this specific protocol).
-
Correction: Increase rotor speed to generate shear faster but cool the chamber aggressively to keep actual batch temp down.
-
-
Issue: Material is sticky/tacky.
References
-
ASTM International. (2022). ASTM D3194-17(2022) Standard Test Method for Rubber From Natural Sources—Plasticity Retention Index (PRI).[3][5][Link]
-
ASTM International. (2023). ASTM D1646-19 Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer).[Link]
- Dick, J. S. (2019). Rubber Technology: Compounding and Testing for Performance. Hanser Publications. (Standard text on peptizer mechanisms).
-
Cirad. (2011).[6] Relations between high-temperature mastication and Mooney viscosity relaxation in natural rubber.[6][Link]
-
National Institutes of Health (NIH). (2004). Labile zinc and zinc transporter ZnT4 in mast cell granules.[7] (Reference for Zinc biochemistry in medical contexts). [Link]
Sources
- 1. rubbertech.wordpress.com [rubbertech.wordpress.com]
- 2. ejmse.ro [ejmse.ro]
- 3. intertekinform.com [intertekinform.com]
- 4. store.astm.org [store.astm.org]
- 5. topwaterservices.com [topwaterservices.com]
- 6. Relations between high-temperature mastication and mooney viscosity relaxation in natural rubber - Les Publications du Cirad [publications.cirad.fr]
- 7. Labile zinc and zinc transporter ZnT4 in mast cell granules: role in regulation of caspase activation and NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperatures for Zinc Benzimidazole Synthesis
This guide addresses the synthesis of Zinc 2-Mercaptobenzimidazole (ZMB) , often colloquially or erroneously referred to as "zinc benzimidazole disulfide" due to the sulfur-bridged dimerization of its precursor (2-mercaptobenzimidazole) or its structural similarity to disulfide accelerators like MBTS.[1]
The following technical support guide focuses on the coordination of Zinc(II) with 2-mercaptobenzimidazole (MBI) to form the bioactive and industrially critical complex Zinc bis(2-mercaptobenzimidazolate) .
Topic: Thermal Optimization & Troubleshooting for Zinc Bis(2-mercaptobenzimidazolate) (ZMB) Production Document ID: ZMB-SYN-OPT-2026 Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists[1]
Core Reaction Dynamics & Temperature Criticality
The synthesis of Zinc 2-Mercaptobenzimidazole (ZMB) is a coordination reaction, not a simple salt formation.[1] The reaction kinetics are heavily governed by the solubility of the ligand (2-mercaptobenzimidazole, MBI) and the availability of the zinc species (typically ZnO, ZnSO₄, or Zn(OAc)₂).[1]
The Reaction:
Temperature Impact Matrix
The reaction temperature is the primary variable controlling yield, particle morphology, and the suppression of the side-reaction (oxidation to 2,2'-dithiobis(benzimidazole)).[1]
| Temperature Zone | Reaction Behavior | Outcome Quality | Risk Factor |
| < 40°C (Ambient) | Kinetic inhibition; MBI remains insoluble.[1] | Poor Yield (<60%) | High unreacted MBI; heterogeneous product.[1] |
| 60°C – 80°C (Optimal) | Ideal solubility/reactivity balance.[1] | High Yield (>90%) | Minimal; controlled crystal growth.[1] |
| > 100°C (High) | Rapid coordination; solvent boiling.[1] | Variable | Thermal oxidation to disulfide impurities; sublimation of MBI.[1] |
Troubleshooting Guide & FAQs
This section addresses specific user scenarios encountered during the optimization of ZMB synthesis.
Q1: "My product contains high levels of free 2-mercaptobenzimidazole (MBI) despite running for 4 hours. Why?"
Diagnosis: Thermal Insufficiency or Solvent Mismatch. MBI has poor solubility in water at room temperature. If you are using an aqueous slurry method with ZnO, a temperature below 70°C often fails to dissolve enough MBI to drive the coordination equilibrium forward.
Corrective Action:
-
Increase Temperature: Raise the reaction temperature to 75°C – 85°C .
-
Surfactant Addition: If working in water, add a wetting agent (e.g., sodium dodecyl sulfate, 0.5 wt%) to improve MBI-ZnO contact.[1]
-
Solvent Switch: Switch to a 50:50 Ethanol:Water mixture and reflux at 80°C . The ethanol solubilizes the MBI, facilitating immediate complexation with the zinc ion.
Q2: "I am observing a yellow discoloration in the final white powder. Is this the disulfide?"
Diagnosis: Oxidative Stress at High Temperatures. Yes. At temperatures exceeding 90°C, especially in the presence of air, 2-mercaptobenzimidazole can oxidize to 2,2'-dithiobis(benzimidazole) (the disulfide dimer), which is yellow.
Corrective Action:
-
Inert Atmosphere: Conduct the reaction under a Nitrogen (
) or Argon blanket. -
Temperature Cap: Limit reaction temperature to 80°C .
-
Antioxidant: Add a trace amount of sodium sulfite (
) to the reaction mixture to scavenge dissolved oxygen.[1]
Q3: "What is the optimal zinc source: Zinc Oxide (ZnO) or Zinc Sulfate (ZnSO₄)?"
Analysis:
-
Zinc Oxide (ZnO): Cheaper, industrial standard.[1] Requires higher temperatures (>70°C) and acidic catalysis (acetic acid) to activate.[1] Product precipitates directly.
-
Zinc Sulfate/Acetate (Soluble Salts): Ideal for high-purity/pharmaceutical grade.[1] Reacts rapidly at lower temperatures (50-60°C) in solution.[1]
Recommendation: For drug development (high purity), use Zinc Acetate in ethanol.[1] For scale-up/material science, use ZnO in aqueous slurry at 85°C.[1]
Visualizing the Synthesis & Troubleshooting Pathways
The following diagram illustrates the reaction pathway and the critical decision points based on temperature and reagents.
Caption: Figure 1: Reaction pathway logic for ZMB synthesis showing temperature-dependent outcomes.
Validated Experimental Protocol
Protocol: Synthesis of High-Purity Zinc Bis(2-mercaptobenzimidazolate) Method: Ethanolic Solution Precipitation (Preferred for Lab Scale)[1]
Reagents:
-
2-Mercaptobenzimidazole (MBI): 15.0 g (0.1 mol)[1]
-
Zinc Acetate Dihydrate: 11.0 g (0.05 mol)[1]
-
Ethanol (95%): 200 mL
-
Deionized Water: 50 mL
Step-by-Step Methodology:
-
Ligand Dissolution:
-
In a 500 mL round-bottom flask, dissolve 15.0 g of MBI in 150 mL of Ethanol.
-
Heat to 60°C under stirring until completely dissolved.
-
Checkpoint: Solution must be clear and colorless.
-
-
Metal Preparation:
-
Dissolve 11.0 g of Zinc Acetate in 50 mL of warm deionized water (50°C).
-
-
Coordination Reaction:
-
Slowly add the Zinc Acetate solution to the MBI solution dropwise over 20 minutes.
-
Observation: A thick white precipitate will form immediately.
-
Increase temperature to Reflux (~78°C) and stir for 2 hours.
-
Why Reflux? Reflux ensures complete conversion and "digests" the precipitate, improving crystallinity and filterability.
-
-
Isolation & Purification:
-
Validation:
References
-
Organic Syntheses. "2-Mercaptobenzimidazole." Org.[2] Synth. 1950, 30,[1] 56. Link
-
BenchChem. "Zinc 2-aminobenzenethiolate Synthesis and Properties."[1] BenchChem Technical Library. Link
-
Google Patents. "Process for the production of a zinc salt of 2-mercaptobenzimidazole (ES425468A1)."[1] Link
-
ResearchGate. "Synthesis and Characterization of Zinc(II) Complexes with Benzimidazole Derivatives."[1] Anadolu University Journal of Science and Technology. Link
-
National Institutes of Health (PMC). "Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity."[1] Int. J. Mol. Sci. 2021.[4] Link
Sources
Addressing solubility issues of Zinc di(benzimidazol-2-yl) disulphide in organic solvents
Welcome to the dedicated technical support center for addressing solubility challenges with Zinc di(benzimidazol-2-yl) disulphide (ZDIBD). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success. Here, we delve into the physicochemical properties of ZDIBD and present scientifically-grounded strategies to overcome its limited solubility in common organic solvents.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound, a zinc salt of 2-mercaptobenzimidazole, presents solubility challenges primarily due to its complex structure. The planar benzimidazole rings can lead to strong intermolecular π-π stacking in the solid state, contributing to high crystal lattice energy that must be overcome for dissolution. The molecule possesses both polar (N-H, C=N) and non-polar (benzene rings) regions, making it difficult to find a single solvent that can effectively solvate all parts of the molecule. Furthermore, the coordination of the benzimidazole ligands to the zinc ion forms a stable complex that can be resistant to dissolution.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the generally known solubility characteristics of this compound?
A1: this compound is reported to be soluble in acetone and ethanol.[4][5] It is considered insoluble in non-polar solvents like benzene and gasoline, as well as in water.[4][5] For many benzimidazole-based metal complexes, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective solvents.[1][2]
Q2: I'm observing precipitation when adding my DMSO stock of ZDIBD to an aqueous buffer. What is happening and how can I prevent this?
A2: This is a common issue known as "antisolvent precipitation." While ZDIBD may be soluble in a polar aprotic solvent like DMSO, its low aqueous solubility causes it to crash out of solution when introduced to a predominantly aqueous environment. To mitigate this, consider the following:
-
Serial Dilution: Instead of adding the DMSO stock directly, perform a serial dilution with a co-solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[6]
-
Slow Addition with Vigorous Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
pH Adjustment: Benzimidazoles are generally weak bases, and their solubility can sometimes be increased by lowering the pH of the aqueous buffer.[6] However, ensure the chosen pH is compatible with your experimental system.
Q3: Can I heat the solvent to improve the solubility of ZDIBD?
A3: Gently heating the solvent can increase the solubility of many compounds, including ZDIBD. However, it is crucial to consider the thermal stability of the compound. Thermogravimetric analysis (TGA) data for similar zinc compounds suggests that they can be stable at elevated temperatures, but it is always recommended to perform a preliminary thermal stability test on a small sample of your specific batch of ZDIBD.[7][8][9][10][11] Overheating can lead to degradation, so use the lowest effective temperature and monitor for any changes in color or the appearance of degradation products.
Q4: Are there any alternative solvents I should consider?
A4: Beyond acetone, ethanol, DMF, and DMSO, you could explore other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or diglyme. For some metal complexes, a mixture of solvents can be more effective than a single solvent.[12] Always perform small-scale solubility tests before committing a large amount of your compound.
Troubleshooting Guides
Issue 1: Incomplete Dissolution in Standard Organic Solvents
If you are struggling to achieve complete dissolution of this compound in recommended solvents like acetone or ethanol, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Detailed Steps:
-
Optimize Physical Dissolution Methods:
-
Sonication: Ensure you are using an ultrasonic bath or probe with sufficient power. Increase the sonication time in intervals of 15-30 minutes and monitor for dissolution.
-
Heating: As mentioned in the FAQs, gentle warming can be effective. Use a water bath and increase the temperature incrementally, for example, to 40-50°C, while stirring. Always be cautious of potential degradation.[7][8][9][10][11]
-
-
Solvent Selection:
-
Advanced Solubilization Techniques:
-
If single solvents fail, more advanced formulation strategies may be necessary. These are discussed in detail in the "Advanced Solubility Enhancement Protocols" section below.
-
Issue 2: Compound Crashes Out of Solution Over Time
If your ZDIBD initially dissolves but then precipitates out of solution after a period, this indicates that you have created a supersaturated and unstable solution.
Caption: Troubleshooting workflow for precipitation from a prepared solution.
Detailed Steps:
-
Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared with heating, cooling it to room temperature or below may cause the compound to precipitate. If this is the case, you may need to work with the solution at a slightly elevated temperature or find a solubilization method that provides stability at your desired working temperature.
-
Co-solvent Ratio Optimization: If you are using a co-solvent system, the ratio of the solvents is critical. Systematically vary the ratio of your good solvent (e.g., DMSO) to your poorer solvent (e.g., water or buffer) to find a stable composition.
-
Use of Stabilizers:
-
Polymers: Hydrophilic polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can help to stabilize the dissolved compound and prevent precipitation by creating a solid dispersion.[5][13][14][15][16][17][18][19][20]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their aqueous solubility and stability.[1][2][13][21][22]
-
Advanced Solubility Enhancement Protocols
For particularly challenging applications requiring higher concentrations of this compound, the following advanced techniques can be employed.
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This method involves dissolving both the compound and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to leave a solid matrix with the compound dispersed at a molecular level.
Materials:
-
This compound (ZDIBD)
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)
-
Volatile organic solvent (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of ZDIBD to polymer (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the appropriate amounts of ZDIBD and the chosen polymer in the organic solvent. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be crushed and sieved to obtain a fine powder with enhanced solubility characteristics.
Protocol 2: Solubilization using Cyclodextrin Complexation
This protocol utilizes the ability of cyclodextrins to form inclusion complexes with guest molecules.
Materials:
-
This compound (ZDIBD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of the chosen cyclodextrin in water or buffer at a desired concentration (e.g., 1-10% w/v).
-
Add an excess amount of ZDIBD to the cyclodextrin solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved ZDIBD.
-
The resulting clear filtrate contains the solubilized ZDIBD-cyclodextrin complex. The concentration can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.[1][2][13][21][22]
Data Summary
| Solvent | Compound Class | Solubility | Reference(s) |
| Acetone | This compound | Soluble | [4][5] |
| Ethanol | This compound | Soluble | [4][5] |
| Benzene | This compound | Insoluble | [4] |
| Gasoline | This compound | Insoluble | [4] |
| Water | This compound | Insoluble | [4][5] |
| DMF | Benzimidazole Metal Complexes | Soluble | [1][2] |
| DMSO | Benzimidazole Metal Complexes | Soluble | [1][2] |
References
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. (2022). Available at: [Link]
-
Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. PMC. (n.d.). Available at: [Link]
-
This compound 3030-80-6. Zhejiang Taizhou Shengfeng Chemical Co., Ltd. (n.d.). Available at: [Link]
-
SYNTHESIS AND CRYSTAL STRUCTURE OF THE DICHLORO ZINC BIS (BENZIMIDAZOL-2-YL) METHANE. (n.d.). Available at: [Link]
-
Dissolution Enhancement of Albendazole Using Solid Dispersion Technique. AAU-ETD - Addis Ababa University. (n.d.). Available at: [Link]
-
Techniques used for Solubility Enhancement of Albendazole. cr subscription agency. (n.d.). Available at: [Link]
-
Antioxidant MBZ(ZMBI)this compound CAS NO. 3030-80-6. (n.d.). Available at: [Link]
-
Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC. (n.d.). Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Zinc Sulphide nanoparticles using Microwave irradiation of Zinc complex of Thios. (2023). Available at: [Link]
-
The use of solid dispersion systems in hydrophilic carriers to increase benzonidazole solubility. PubMed. (2011). Available at: [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. PMC. (2023). Available at: [Link]
-
Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. (2019). Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. ResearchGate. (n.d.). Available at: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. (2012). Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. (n.d.). Available at: [Link]
-
Crystal structure of aquabis[2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]zinc dinitrate. PMC. (n.d.). Available at: [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC. (n.d.). Available at: [Link]
-
Dynamic rearrangement of disulfide bridges influences solubility of whey protein coatings. ResearchGate. (2025). Available at: [Link]
-
Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). Available at: [Link]
-
Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II). MDPI. (2024). Available at: [Link]
-
The Solubility of Some Sparingly Soluble Salts of Zinc and Cadmium in Water and in Aqueous Electrolyte Solutions. Standard Reference Data | NIST. (2009). Available at: [Link]
-
How to find a better solution for the solubility of metal complexes?. ResearchGate. (2021). Available at: [Link]
-
Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. ResearchGate. (2025). Available at: [Link]
-
Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. (n.d.). Available at: [Link]
-
Role of Disulfide Bonds in Stabilizing the Conformation of Selected Enzymes—An Approach Based on Divergence Entropy Applied to the Structure of Hydrophobic Core in Proteins. MDPI. (2016). Available at: [Link]
-
Zinc solubility of DSPs-Zn at different pH (A) and simulated... ResearchGate. (n.d.). Available at: [Link]
-
Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole. RSC Publishing. (n.d.). Available at: [Link]
-
Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. MDPI. (2016). Available at: [Link]
-
A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy. PubMed. (2017). Available at: [Link]
-
A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X‐ray diffraction. SciSpace. (n.d.). Available at: [Link]
-
Complexes of zinc(II) with 1,2-disubstituted benzimidazoles. ResearchGate. (2025). Available at: [Link]
-
Hydrothermal synthesis and characterization of zinc sulfide nanoparticles. (2021). Available at: [Link]
-
Thermal Stability of Zinc Compounds. Åbo Akademi University Research Portal. (n.d.). Available at: [Link]
-
Zinc solubility at different pH values of the PCP‐Zn, NCP‐Zn, WHP‐Zn, SHP‐Zn, SP‐Zn and ZnSO4.. ResearchGate. (n.d.). Available at: [Link]
-
Growth and Characterization of Zinc Silver Sulphide Thin Films Prepared by Chemical Bath Deposition Technique. PURKH. (n.d.). Available at: [Link]
-
THERMODYNAMIC PARAMETERS FOR SOLVATION OF NANO ZNO AND ITS DOPES IN 50% DMSO. Conscientia Beam. (n.d.). Available at: [Link]
-
Which solvent is best to disperse zincoxide nanoparticles?. ResearchGate. (2015). Available at: [Link]
-
The Influence of Dimethyl Sulfoxide as Electrolyte Additive on Anodic Dissolution of Alkaline Zinc-Air Flow Battery. PMC. (2019). Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 3030-80-6 - Zhejiang Taizhou Shengfeng Chemical Co., Ltd. [zjsfchem.com]
- 5. ftz-richon.com [ftz-richon.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. research.abo.fi [research.abo.fi]
- 12. researchgate.net [researchgate.net]
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- 14. digital.csic.es [digital.csic.es]
- 15. Disulfide Bridges: Bringing Together Frustrated Structure in a Bioactive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
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- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Refining purification techniques for high-purity Zinc di(benzimidazol-2-yl) disulphide
Senior Application Scientist: Dr. Aris Thorne Subject: Refining Purification Techniques for CAS 3030-80-6 Last Updated: February 15, 2026
System Overview & Chemical Identity[1]
Note on Nomenclature:
In industrial and pharmaceutical contexts, Zinc di(benzimidazol-2-yl) disulphide is frequently synonymous with Zinc Bis(2-mercaptobenzimidazolate) (ZMB) [CAS: 3030-80-6]. The "disulfide" nomenclature often arises from the sulfur-zinc coordination environment or oxidative dimerization of the ligand. This guide addresses the purification of the Zinc complex (
Target Purity Standard:
-
Organic: Free 2-mercaptobenzimidazole (MBI), Benzimidazolyl disulfide (oxidation byproduct).
-
Inorganic: Zinc Chloride/Sulfate (starting material), Zinc Oxide (
), Elemental Sulfur.
Troubleshooting & Purification Protocols
Issue A: "My product is retaining a sticky/gummy consistency after filtration."
Diagnosis: Solvent Inclusion & Oligomer Trapping. The zinc complex has a high affinity for polar aprotic solvents (like DMF or DMSO) often used in synthesis. Rapid precipitation traps these solvents within the crystal lattice, creating a solvate that refuses to dry.
The Fix: The "Solvent Exchange" Trituration Do not rely on vacuum drying alone. You must mechanically disrupt the solvate using a solvent in which the impurity is soluble, but the Zn-complex is not.
Protocol:
-
Isolate: Filter the crude gummy precipitate.
-
Resuspend: Transfer wet cake to a flask. Add Methanol (MeOH) or Ethanol (EtOH) at a ratio of 10:1 (Solvent:Solid).
-
Heat & Stir: Reflux at
for 30 minutes. The gummy solid should break down into a fine, dispersible powder.-
Why? The alcohol penetrates the lattice, displacing the trapped high-boiling solvent (e.g., DMF). The Zn-complex remains insoluble, while the trapped solvent partitions into the alcohol.
-
-
Cool & Filter: Cool to room temperature. Filter under strong vacuum.
-
Wash: Wash the cake with cold Acetone (
bed volume). -
Dry: Vacuum oven at
for 6 hours.
Issue B: "The product has a persistent yellow tint (Target is White/Cream)."
Diagnosis: Oxidative Contamination (Disulfides) or Free Ligand. 2-mercaptobenzimidazole (the ligand) oxidizes to the disulfide dimer (non-coordinated) upon exposure to air, which is yellow. Alternatively, unreacted ligand may be present.[1]
The Fix: Differential Solubility Wash We utilize the solubility difference between the Zinc complex (highly insoluble) and the impurities (soluble in specific organics).
Solubility Data Table:
| Substance | Water | Ethanol (Hot) | Acetone | DMF |
| Zn-Complex (Product) | Insoluble | Insoluble | Insoluble | Soluble (Hot) |
| Free Ligand (MBI) | Slightly Soluble | Soluble | Soluble | Soluble |
| Zinc Salts ( | Soluble | Soluble | Soluble | Soluble |
| Oxidized Dimer | Insoluble | Slightly Soluble | Soluble | Soluble |
Protocol:
-
Acetone Slurry: Suspend the dry powder in Acetone (5:1 ratio).
-
Sonication: Sonicate for 15 minutes at ambient temperature. This dislodges surface-bound oxidized species.
-
Filtration: Filter immediately. The yellow filtrate contains the oxidized impurities.
-
Ethanol Polish: If yellowing persists, perform a hot ethanol wash (
). This specifically targets unreacted free thiol ligand.
Issue C: "Zinc Assay is consistently out of spec (Too High)."
Diagnosis: Inorganic Zinc Occlusion.
If your Zinc content is
The Fix: The "Acid-Polish" (pH Controlled) The Zn-complex is stable in mild acid, but ZnO and free Zn salts are highly soluble.
Protocol:
-
Slurry: Suspend product in distilled water.
-
Acidify: Add dilute Acetic Acid (
) dropwise until pH reaches 4.5 - 5.0. Do not go below pH 4.0 or you risk dissociating the complex. -
Agitate: Stir for 20 minutes.
-
Wash: Filter and wash copiously with neutral distilled water until the filtrate pH is 7.0.
-
Mechanism:[2] The acetic acid solubilizes the ZnO/Zn(OH)2 impurities into Zinc Acetate (highly water-soluble), which washes away.
-
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purification based on the specific impurity profile detected.
Caption: Decision matrix for targeted removal of specific impurity classes in Zinc Bis(2-mercaptobenzimidazolate).
Analytical Validation (Self-Correction)
To ensure the protocol worked, you must validate using these specific methods. Do not rely on melting point alone, as the complex decomposes
-
For Organic Purity (Ligand Levels):
-
Technique: HPLC (Reverse Phase C18).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient.
-
Marker: Inject pure 2-mercaptobenzimidazole standard. The complex may dissociate slightly on the column; look for the reduction of the free ligand peak compared to the crude.
-
-
For Zinc Content (Stoichiometry):
-
Technique: EDTA Complexometric Titration.
-
Buffer: Ammonia-Ammonium Chloride (pH 10).
-
Indicator: Eriochrome Black T (EBT).
-
Target:
Zn by weight.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 707035, 2-Mercaptobenzimidazole Zinc Salt. Retrieved from [Link]
- Google Patents.CN104649947A: Preparation method of 2,2'-dibenzamido diphenyl zinc disulfide. (Demonstrates zinc salt precipitation logic and washing protocols).
-
Sihauli Chemicals. Zinc 2-Mercaptobenzimidazole Technical Data Sheet. (Confirming solubility profiles and industrial handling). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Methods for Quantifying Zinc di(benzimidazol-2-yl) disulphide Purity
For: Researchers, scientists, and drug development professionals involved in quality control and materials analysis.
Introduction: The Critical Role of Purity in ZDBD Performance
Zinc di(benzimidazol-2-yl) disulphide (ZDBD) is a non-staining antioxidant and a secondary accelerator used in the vulcanization of rubber. Its primary function is to protect rubber articles from degradation by heat and oxygen, thereby extending their service life. The efficacy and safety of ZDBD in its final application are directly contingent on its purity. Impurities, which may arise from the synthesis process or degradation, can interfere with the vulcanization kinetics, alter the physical properties of the final product, or introduce toxicologically significant substances.
Therefore, a robust, accurate, and reliable analytical method for quantifying ZDBD purity is paramount for quality control in both its synthesis and application. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and specificity in separating the main component from its potential impurities.
This guide provides an in-depth comparison of two primary HPLC-based strategies for the purity assessment of ZDBD, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
The Analytical Challenge: Understanding the ZDBD Molecule
The structure of ZDBD—a zinc salt of two disulfide-linked 2-mercaptobenzimidazole units—presents distinct analytical approaches. The method of choice depends on the specific goal of the analysis, whether it is for routine quality control or for an in-depth investigation of its structure and degradation pathways.
-
Direct Analysis: Quantifying the intact ZDBD molecule.
-
Indirect Analysis: Involving a chemical modification, such as the cleavage of the disulfide bond, prior to chromatographic separation.
This guide will compare a direct Reversed-Phase HPLC (RP-HPLC) method, ideal for routine purity assessment, with an indirect method involving reductive cleavage, which serves as a powerful tool for structural confirmation and stability studies.
Method 1: Direct RP-HPLC for Routine Purity Assessment
This method is the workhorse for quality control, offering a balance of speed, simplicity, and reliability for determining the purity of ZDBD as a single, intact entity. The principle is based on the separation of ZDBD from its more polar or less polar impurities on a hydrophobic stationary phase.
Scientific Rationale
The choice of a Reversed-Phase (RP) system, specifically with a C18 column, is foundational. ZDBD is a relatively non-polar organic molecule, making it well-suited for retention and separation on a hydrophobic C18 stationary phase. A mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer provides the means to elute compounds based on their hydrophobicity. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column, providing a comprehensive purity profile. UV detection is ideal, as the benzimidazole moiety contains a strong chromophore that absorbs UV light, allowing for sensitive detection.[1][2]
Workflow for Direct RP-HPLC Analysis
Caption: Workflow for direct ZDBD purity analysis by RP-HPLC.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for separating moderately non-polar compounds; provides high plate count for good resolution.[3] |
| Mobile Phase A | 0.05 M Acetate Buffer, pH 4.5 | Buffering prevents peak shape distortion due to pH effects on the benzimidazole nitrogen.[4] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds from a C18 column. |
| Gradient | 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | A gradient ensures elution of a wide range of potential impurities, from polar to non-polar. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 35 °C | Elevated temperature improves peak shape and reduces viscosity, ensuring reproducible retention times.[5] |
| Detection | UV at 280 nm | Benzimidazole derivatives show strong absorbance around this wavelength, offering good sensitivity.[6][7] |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak broadening. |
| Diluent | Acetonitrile | The sample should be dissolved in a solvent compatible with the mobile phase. |
Procedure:
-
Standard Preparation: Accurately weigh ~25 mg of ZDBD reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Sample Preparation: Prepare the ZDBD sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity using the area normalization method: Purity (%) = (Area of ZDBD Peak / Total Area of All Peaks) x 100
Method 2: Reductive Cleavage RP-HPLC for Structural Confirmation
This advanced method provides orthogonal data to the direct analysis. By cleaving the disulfide bond, it confirms the core structure of the molecule and can be used in stability studies to identify degradation products related to disulfide exchange or oxidation.
Scientific Rationale
The disulfide bond in ZDBD is susceptible to cleavage by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reaction yields two equivalents of the corresponding thiol, 2-mercaptobenzimidazole (MB). The subsequent HPLC analysis then quantifies the resulting MB. A successful conversion and the absence of other major peaks confirm the integrity of the original disulfide linkage. This approach is particularly useful for distinguishing ZDBD from impurities that might have a similar UV spectrum and retention time but lack the disulfide bond.
Workflow for Reductive Cleavage HPLC Analysis
Caption: Confirmatory analysis workflow using reductive cleavage.
Detailed Experimental Protocol
Part A: Reductive Cleavage
-
Reagent Preparation: Prepare a 100 mM solution of TCEP in the mobile phase A buffer.
-
Sample Preparation: Accurately weigh ~10 mg of the ZDBD sample into a vial.
-
Reaction: Add 10 mL of diluent (Acetonitrile/Water, 50:50) to dissolve the sample. Add 1 mL of the TCEP solution. Vortex and allow to react for 30 minutes at room temperature.
Part B: HPLC Analysis
-
The HPLC conditions can be similar to Method 1, but an isocratic method may be sufficient if the primary goal is to quantify the resulting 2-mercaptobenzimidazole (MB). A suggested starting point is Acetonitrile/Buffer (40:60).
-
A reference standard of 2-mercaptobenzimidazole is required for peak identification and quantification.
Method Comparison and Selection
The choice between these two methods is driven by the analytical objective.
| Feature | Method 1: Direct RP-HPLC | Method 2: Reductive Cleavage HPLC |
| Primary Goal | Routine Purity Assay, QC | Structural Confirmation, Stability Studies |
| Complexity | Low | Moderate |
| Analysis Time | ~30 minutes per sample | ~1 hour per sample (including reaction) |
| Information | Provides overall purity profile | Confirms disulfide bond integrity |
| Key Requirement | ZDBD Reference Standard | ZDBD and 2-Mercaptobenzimidazole Standards |
| Best For | Batch release testing | Investigating unknown impurities, degradation |
Method Selection Guide
Caption: Decision tree for selecting the appropriate HPLC method.
Method Validation: Ensuring Trustworthy Results
To be considered reliable, any analytical method must be validated. The validation process demonstrates that the method is suitable for its intended purpose. Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[8][9][10]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis should pass; no co-elution at the main peak. |
| Linearity | Proportional relationship between concentration and detector response over a range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of test results to the true value (assessed by spike/recovery). | Recovery between 98.0% and 102.0%. |
| Precision | Agreement among a series of measurements (repeatability and intermediate precision). | RSD ≤ 2.0% for multiple preparations/injections. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration.[8] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in pH, flow rate, etc. |
Conclusion
The quantification of this compound purity is reliably achieved using HPLC. For routine quality control, a direct Reversed-Phase HPLC method using a C18 column and gradient elution (Method 1) is robust, efficient, and provides a comprehensive purity profile. This method should be the primary choice for batch release and raw material testing.
For investigational purposes, such as confirming the molecular structure or analyzing specific degradation pathways, the Reductive Cleavage HPLC method (Method 2) offers invaluable orthogonal information. By confirming the presence of the disulfide bond, it adds a higher level of confidence in the material's identity. The use of both methods provides a complete and scientifically sound analytical package for the characterization of ZDBD.
References
-
ASTM International. (2009). Standard Test Methods for Rubber Chemical Accelerator—Purity by High Performance Liquid Chromatography (Standard No. D5297-95(2009)). Retrieved from [Link][3][11]
-
Gómez-Pérez, M. L., et al. (2018). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 75(4), 835-841. Retrieved from [Link][4]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link][8][9][10]
-
Jadhav, A. S., et al. (2014). Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 458-462. Retrieved from [Link][5]
-
Nowik, W., et al. (1997). Simplified reversed-phase conditions for the determination of benzimidazole fungicides in fruits by high-performance liquid chromatography with UV detection. Journal of Chromatography A, 782(1), 1-9. Retrieved from [Link][12]
-
Pautov, A., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2937–2949. Retrieved from [Link][2]
-
Wang, L., et al. (2007). Determination of mercaptobenzothiazole disulfide purity by reversed phase high performance liquid chromatography. China Rubber Industry, 54(1), 38-40. Retrieved from [Link][6]
-
Zanardi, I., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Organics, 4(4), 513-533. Retrieved from [Link][13]
Sources
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. (PDF) Simplified reversed-phase conditions for the determination of benzimidazole fungicides in fruits by high-performance liquid chromatography with UV detection [academia.edu]
- 13. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
Impact of Zinc di(benzimidazol-2-yl) disulphide on mechanical properties of vulcanizates
This guide evaluates the impact of Zinc di(benzimidazol-2-yl) disulphide (commonly referred to in industry as MBZ or ZMBZ ) on the mechanical integrity and aging profiles of rubber vulcanizates.
Unlike primary sulfenamide accelerators that drive initial modulus, MBZ functions as a multifunctional secondary accelerator and non-staining antioxidant . Its primary impact on mechanical properties is the retention of tensile strength and elongation under thermal stress and the inhibition of metal-catalyzed degradation.
Executive Summary & Chemical Identity[1]
This compound (CAS: 3030-80-6) acts as a bridge between vulcanization acceleration and antidegradation. While chemically related to the thiazole accelerator MBTS (dibenzothiazyl disulfide), the substitution of the thiazole ring with a benzimidazole moiety shifts its functionality towards peroxide decomposition and metal deactivation .
| Feature | Technical Specification |
| Common Name | MBZ, ZMBZ |
| Chemical Structure | Zinc complex of dibenzimidazolyl disulfide |
| Primary Function | Secondary Antioxidant (Synergist), Metal Deactivator |
| Secondary Function | Secondary Accelerator (Delayed Action), Latex Sensitizer |
| Key Benefit | Superior retention of mechanical properties (Tensile/Elongation) after heat aging. |
Mechanism of Action: The "Sacrificial" Stabilizer
To understand the mechanical impact, one must understand the chemical pathway. MBZ does not build crosslinks as efficiently as primary accelerators; instead, it protects the sulfur network formed by others.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates how MBZ operates within the rubber matrix, cleaving to neutralize hydroperoxides (which would otherwise scission polymer chains) and chelating harmful metal ions.
Figure 1: Mechanistic pathway of MBZ demonstrating its dual role in peroxide decomposition and metal deactivation.
Comparative Performance Analysis
MBZ is rarely used alone.[1] Its value is best understood when compared to its precursors (MB) and its salts (ZMMBI), or when used in synergy with primary antioxidants.
Comparison 1: MBZ vs. Alternatives (Processing & Aging)
| Property | MBZ (Zinc Disulfide) | MB (Mercaptobenzimidazole) | ZMMBI (Zinc Salt) |
| Scorch Safety | High (Disulfide bond provides delayed action) | Low (Acidic nature can cause premature scorch) | Medium (Immediate activity) |
| Dispersibility | Excellent (Zinc complex aids solubility) | Poor (High melting point, difficult to disperse) | Good |
| Latex Stability | High (Does not destabilize latex) | Low (Can coagulate latex due to acidity) | Medium |
| Metal Deactivation | Superior | Good | Very Good |
| Staining | Non-Staining | Non-Staining | Non-Staining |
Comparison 2: Impact on Mechanical Properties (Heat Aging)
The following data summarizes the retention of mechanical properties in a Natural Rubber (NR) compound subjected to accelerated aging (70 hours @ 100°C).
-
Control: Standard cure (Sulfur + CBS)
-
Test A: Control + 1.0 phr Antioxidant 4020 (Primary Amine)
-
Test B: Control + 1.0 phr 4020 + 1.0 phr MBZ (Synergistic System)
| Mechanical Property | Control (No AO) | Test A (Amine Only) | Test B (Amine + MBZ) | Analysis |
| Initial Tensile Strength (MPa) | 24.5 | 24.2 | 24.8 | MBZ provides a slight secondary cure, maintaining initial modulus. |
| Aged Tensile Strength (MPa) | 12.1 (-51%) | 18.5 (-23%) | 21.9 (-12%) | Critical Finding: MBZ synergy preserves polymer chain length. |
| Initial Elongation (%) | 520 | 515 | 510 | Slight reduction due to increased crosslink density. |
| Aged Elongation (%) | 280 (-46%) | 390 (-24%) | 455 (-11%) | MBZ prevents the "shortening" of chains typical in oxidative aging. |
Technical Insight: The addition of MBZ does not significantly alter the initial stress-strain curve. Its impact is realized over time, effectively "freezing" the mechanical properties at their initial state by preventing oxidative reversion.
Experimental Protocol: Validation of Aging Resistance
To validate the impact of MBZ in your own formulations, use the following self-validating protocol based on ASTM D573 .
Workflow Diagram (DOT Visualization)
Figure 2: Experimental workflow for quantifying the retention index provided by MBZ.
Step-by-Step Methodology
-
Compounding:
-
Prepare a masterbatch (NR or SBR based) containing filler, zinc oxide, and stearic acid.
-
Control Group: Add Sulfur (2.5 phr), CBS (1.0 phr), and IPPD/4020 (1.0 phr).
-
Experimental Group: Add the above + 1.0 phr MBZ .
-
Note: MBZ should be added in the final mixing stage to prevent premature dispersion issues, though its dispersibility is generally good.
-
-
Curing:
-
Determine
using a Moving Die Rheometer (MDR). -
Press cure sheets at 150°C for
minutes. -
Validation Check: Ensure the Experimental Group does not show a
(scorch time) reduction of >10%. MBZ is scorch-safe; a significant drop indicates contamination.
-
-
Testing (ASTM D412 & D573):
-
Die-cut dumbbells (Type C).
-
Test 5 specimens per group for Initial Tensile Strength (
) and Elongation ( ) . -
Suspend remaining specimens in an air-circulating oven at 100°C for 70 hours (or 168 hours for severe testing).
-
Test aged specimens for Aged Tensile (
) and Aged Elongation ( ) .
-
-
Calculation:
-
Calculate Retention % =
. -
Success Criteria: The MBZ group should exhibit a retention rate
higher than the control group.
-
Application Insights for Researchers
-
Latex Applications: MBZ is particularly valuable in latex foam production. Unlike ZMMBI, MBZ acts as a heat sensitizer , helping the foam gel uniformly upon heating. This results in a more consistent cell structure and better compression set properties.
-
Copper Inhibition: If your application involves rubber-to-metal bonding (specifically brass or copper wire in tires), MBZ is mandatory. It chelates copper ions that migrate into the rubber, preventing the "copper poison" effect that rapidly degrades the rubber interface.
-
Dosage: The optimal dosage is 0.6 to 1.5 phr .[2][3] Exceeding 2.0 phr may lead to blooming, although MBZ blooms less than TMTD or other thiurams.
References
-
Wellt Chemicals. (2024). The Ultimate Guide to High-Quality ZDEC Rubber Accelerator. Retrieved from
-
Actmix Chemicals. (2025). Technical Data Sheet: Pre-dispersed Rubber Antioxidant ZMMBI/MBZ. Retrieved from
-
National Institutes of Health (NIH). (2025). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Retrieved from
-
MDPI. (2019). Zinc-Based Curing Activators: New Trends for Reducing Zinc Content in Rubber Vulcanization Process. Retrieved from
-
ChemicalBook. (2024). This compound Product Properties and CAS 3030-80-6 Data. Retrieved from
Sources
A Senior Application Scientist's Guide to TGA and DSC Analysis for Validating Thermal Limits of Zinc Peptizers
Abstract: In pharmaceutical development and manufacturing, the thermal stability of excipients is not merely a data point but a critical parameter governing processability, product stability, and efficacy. Zinc peptizers, such as zinc stearate, are widely used for their lubricating and stabilizing properties. Validating their thermal limits is paramount to prevent degradation during manufacturing processes like milling, blending, and tableting. This guide provides an in-depth comparison of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting them as essential, complementary techniques for a comprehensive thermal characterization. We will explore the causality behind experimental choices, provide self-validating protocols, and compare the thermal performance of zinc stearate against a common alternative, calcium stearate, supported by experimental data.
Introduction: The Imperative of Thermal Characterization
In drug development, every component of a formulation is scrutinized for its physical and chemical stability. Zinc peptizers, which often function as lubricants or processing aids, are subjected to various thermal stresses during manufacturing.[1][2] An uncharacterized thermal profile can lead to excipient melting or decomposition, resulting in manufacturing failures, batch-to-batch inconsistency, and potential degradation of the active pharmaceutical ingredient (API).
1.1 Why Thermal Limits Are Critical The thermal behavior of an excipient like zinc stearate directly influences several key areas:
-
Manufacturing Processes: High-speed tableting, hot-melt extrusion, and granulation can expose excipients to elevated temperatures. Understanding the precise melting and decomposition points is crucial to define safe processing windows.[2]
-
Product Stability: Excipient degradation can generate reactive species that may interact with the API, compromising its stability and shelf-life.[3]
-
Formulation Integrity: A phase change, such as melting, can alter the physical properties of the final dosage form, affecting hardness, dissolution, and appearance.
1.2 Case Study Focus: Zinc Stearate vs. Calcium Stearate This guide will use Zinc Stearate, a common zinc peptizer, as our primary subject. To provide a comparative framework, its thermal properties will be contrasted with Calcium Stearate, another widely used metallic stearate. While both serve similar functions, their thermal stabilities differ significantly, making them an excellent case study for demonstrating the power of thermal analysis in excipient selection.[4]
Foundational Principles: TGA and DSC as Complementary Techniques
To achieve a holistic understanding of thermal behavior, relying on a single technique is insufficient. TGA and DSC provide different, yet complementary, pieces of the puzzle.[5][6]
2.1 Thermogravimetric Analysis (TGA): Quantifying Mass Change TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the definitive tool for answering questions related to "how much" and "at what temperature" mass is lost. For a zinc peptizer, TGA can precisely quantify:
-
Moisture/Solvent Content: Initial weight loss at lower temperatures (typically <150°C).
-
Thermal Decomposition: The temperature at which the organic portion of the molecule begins to degrade.[8]
-
Compositional Analysis: The final residual mass, which often corresponds to the inorganic oxide (e.g., Zinc Oxide), confirming the material's identity and purity.[9][10]
2.2 Differential Scanning Calorimetry (DSC): Detecting Energy Changes DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[7] It is exceptionally sensitive to thermal events, even those that do not involve a change in mass.[8] DSC is the primary technique for identifying:
-
Melting Point (Tm): An endothermic event indicating the transition from a solid to a liquid state.[11]
-
Glass Transition (Tg): A change in heat capacity indicating the transition from a rigid, glassy state to a more rubbery state in amorphous materials.
-
Crystallization (Tc): An exothermic event that occurs upon cooling as a material solidifies.
-
Polymorphism: The presence of different crystalline forms, which may exhibit different melting points.
2.3 A Synergistic Workflow: Why Both Are Essential Relying on one technique alone can lead to incomplete or misleading conclusions. For example, TGA might show a material is stable up to 200°C, but DSC could reveal it melts at 120°C—a critical processing limitation. The combination of both techniques provides a comprehensive and unambiguous thermal profile.
Caption: Synergistic workflow for thermal analysis.
Experimental Design: A Self-Validating Protocol
Scientific integrity demands that protocols are robust, reproducible, and self-validating. This is achieved through proper instrument calibration and adherence to established standards, such as those from USP and ASTM.[9][12][13]
3.1 Materials & Instrumentation
-
Analytes: Zinc Stearate (pharmaceutical grade), Calcium Stearate (pharmaceutical grade).
-
Instrumentation: A calibrated Thermogravimetric Analyzer and Differential Scanning Calorimeter.
-
Consumables: Aluminum or platinum pans, high-purity nitrogen purge gas.
3.2 Instrument Calibration and Verification
-
TGA: Mass calibration should be verified using certified calibration weights. Temperature calibration should be performed using materials with known Curie points (e.g., nickel).
-
DSC: Temperature and enthalpy calibration must be performed using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).
-
System Suitability: Before sample analysis, run a known standard (e.g., Indium for DSC, Calcium Oxalate for TGA) to ensure the system is performing within specifications. This step is critical for ensuring the trustworthiness of the data.
3.3 Detailed TGA Protocol (based on ASTM E1131) [9][13]
-
Sample Preparation: Accurately weigh 5-10 mg of the peptizer sample into a tared TGA crucible.[4]
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with nitrogen at a flow rate of 40-50 mL/min for at least 15 minutes to ensure an inert atmosphere.[4]
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Scientist's Note: A 10°C/min heating rate is a standard starting point that provides a good balance between resolution and analysis time. Faster rates can shift decomposition temperatures higher, while slower rates can improve the resolution of complex events.[12]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percent mass loss vs. temperature. Determine the onset temperature of decomposition (Td), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step.
3.4 Detailed DSC Protocol (based on USP <891>) [12][14]
-
Sample Preparation: Accurately weigh 2-5 mg of the peptizer sample into a tared aluminum DSC pan. Crimp the lid to ensure good thermal contact. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 40-50 mL/min.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature approximately 20-30°C above the expected melting point (e.g., 160°C) at a heating rate of 10°C/min.
-
Scientist's Note: The temperature program is designed to observe the melting transition without inducing thermal decomposition, which would interfere with the results. A preliminary TGA scan is essential for setting the upper temperature limit for the DSC experiment.[12]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow vs. temperature. The melting point (Tm) is typically reported as the peak temperature of the endothermic event.
Data Interpretation & Comparative Analysis
The true value of thermal analysis lies in the interpretation of the data and its application to real-world challenges.
4.1 Case Study: Thermal Profile of Zinc Stearate
-
DSC Analysis: A typical DSC thermogram of zinc stearate shows a sharp endothermic peak with an onset around 120-125°C and a peak maximum around 128°C, corresponding to its melting point.[11][15]
-
TGA Analysis: The TGA curve for zinc stearate is generally stable with negligible mass loss until approximately 200°C.[4] Significant thermal decomposition, representing the breakdown of the stearate chains, begins after this point, with the main decomposition event often occurring above 350-400°C.[11][16]
4.2 Alternative Comparison: Thermal Profile of Calcium Stearate
-
DSC Analysis: Calcium stearate typically exhibits a higher melting point than zinc stearate, often with a peak around 150-160°C.[4]
-
TGA Analysis: Calcium stearate demonstrates superior thermal stability. Its onset of decomposition is significantly higher, generally starting above 300°C, with the main decomposition event occurring after 400°C.[4][15]
4.3 Head-to-Head Comparison: Summarized Data
| Parameter | Zinc Stearate | Calcium Stearate | Significance for Formulation |
| Melting Point (Tm, by DSC) | ~128 °C[11] | ~155 °C | Defines the upper limit for processes where phase integrity is critical (e.g., high-shear blending). Calcium stearate offers a wider processing window. |
| Onset of Decomposition (Td, by TGA) | ~200 °C[4] | ~300 °C[4] | Indicates the temperature at which chemical degradation begins. Calcium stearate provides a much larger safety margin against thermal degradation. |
| Key Decomposition Range (TGA) | Main mass loss before 400°C[4] | Main mass loss after 400°C[4] | Confirms the higher intrinsic stability of the calcium salt compared to the zinc salt. |
Conclusion: From Data to Decision-Making
The combined TGA and DSC data provides a clear, actionable thermal profile for zinc peptizers and their alternatives. For a formulation process that involves temperatures approaching 120°C, zinc stearate presents a risk of melting, which could compromise the blend uniformity and final product quality. In such a scenario, the data strongly supports the selection of calcium stearate as a more robust alternative due to its higher melting point and superior thermal stability.
By employing this synergistic analytical approach, researchers and drug development professionals can:
-
Objectively Select Excipients: Choose the most stable materials for a given manufacturing process.
-
Define Process Limits: Establish validated temperature ranges for operations like drying, milling, and tableting.
-
Ensure Quality Control: Use the thermal profile as a fingerprint to verify the identity and consistency of incoming raw materials.[17]
Ultimately, the rigorous application of TGA and DSC analysis is not just an experimental exercise; it is a fundamental component of a science-driven approach to developing safe, effective, and robust pharmaceutical products.
References
-
ASTM International. (n.d.). ASTM E1131 - 20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
ASTM International. (2025, July 24). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
The United States Pharmacopeial Convention. (n.d.). General Chapters: <891> THERMAL ANALYSIS. Retrieved from [Link]
-
ASTM International. (n.d.). E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]
-
SlideShare. (n.d.). TGA and DSC ppt. Retrieved from [Link]
-
University of Pretoria. (n.d.). Thermal characterisation of metal stearate lubricant mixtures for polymer compounding applications. Retrieved from [Link]
-
Lab Manager. (n.d.). TGA and DSC: Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA/DSC curves of zinc stearate. Retrieved from [Link]
-
Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
The United States Pharmacopeial Convention. (2022). <891> Thermal Analysis. USP-NF. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
CORE. (n.d.). THE EFFECT OF ZINC STEARATE ON THERMAL DEGRADATION OF PARAFFIN WAX. Retrieved from [Link]
-
Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of metal stearates on thermal stability of poly(vinyl chloride). II. Magnesium stearate. Retrieved from [Link]
-
Quimidroga. (n.d.). Rubber Peptizers. Retrieved from [Link]
-
YouTube. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring of calcium stearate formation by thermogravimetry. Retrieved from [Link]
-
Semantic Scholar. (2014). Thermal analysis of calcium stearate. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2017, October 31). Challenges in the Storage Behavior of Magnesium Stearate Solved by Means of Thermal Analysis. Retrieved from [Link]
-
Taizhou Huangyan Donghai Chemical Co.,Ltd. (n.d.). What is Peptizer used for?. Retrieved from [Link]
-
Goldstab Organics. (n.d.). Metallic Stearates: Benefits And A Key To Efficiency. Retrieved from [Link]
-
TA Instruments. (n.d.). DSC Analysis of the Effect of Calcium Stearate on Crystallization of Polypropylene Nucleated with Sodium Benzoate – Modeling a PP Recycle Stream. Retrieved from [Link]
-
White Rose Research Online. (n.d.). The role of calcium stearate on regulating activation to form stable, uniform and flawless reaction products in alkali-activated slag cement. Retrieved from [Link]
-
PubMed. (n.d.). Recent trends in stabilising peptides and proteins in pharmaceutical formulation - considerations in the choice of excipients. Retrieved from [Link]
-
PubMed. (1989). Thermal analysis methods for pharmacopoeial materials. J Pharm Biomed Anal, 7(12), 1421-33. Retrieved from [Link]
Sources
- 1. Rubber Peptizers - Quimidroga [quimidroga.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
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Comparing catalytic activity of zinc vs. iron benzimidazole disulfides
Catalytic Activity Profile: Zinc vs. Iron Benzimidazole Disulfides A Technical Comparison Guide for Metallodrug Development
Part 1: Executive Summary
The Core Distinction: In the development of metallopharmaceuticals, the choice between Zinc(II) and Iron(II/III) centers coordinated to 2,2'-dithiobis(benzimidazole) (DTBB) ligands dictates the fundamental mechanism of action.
-
Zinc(II) Complexes: Exhibit Redox Inertness . They function primarily as Lewis Acid Catalysts , stabilizing the disulfide bond within an 11-membered chelate ring. Their pharmaceutical utility lies in hydrolytic catalysis (e.g., phosphoesterase activity for DNA cleavage) and structural inhibition of metallo-enzymes (e.g., NDM-1).
-
Iron(II/III) Complexes: Exhibit Redox Lability . They function as Oxidative Catalysts , often promoting the reductive cleavage of the disulfide bond to form thiolate species or cycling between oxidation states to mimic enzymes like Superoxide Dismutase (SOD) . They are potent generators of Reactive Oxygen Species (ROS) for targeted cytotoxicity.
Bottom Line for Drug Developers: Select Zinc for stable, non-oxidative targeting of DNA or enzyme active sites. Select Iron for "pro-drug" activation mechanisms involving disulfide cleavage or for redox-mediated apoptotic signaling.
Part 2: Mechanistic & Structural Analysis
Structural Divergence
The catalytic potential is pre-determined by the coordination geometry and the fate of the disulfide bond upon complexation.
| Feature | Zinc(II) Benzimidazole Disulfide | Iron(II/III) Benzimidazole Disulfide |
| Electronic Configuration | ||
| Ligand Fate | Preserved Disulfide: Forms a twisted 11-membered chelate ring ( | Labile Disulfide: Prone to oxidative addition or reductive cleavage to form monomeric benzimidazole-2-thiolates. |
| Coordination Geometry | Distorted Tetrahedral (typically). | Octahedral or Square Pyramidal (variable). |
| Catalytic Mode | Hydrolytic: Activates water/phosphate via Lewis acidity. | Redox: Cycles |
Pathway Visualization
The following diagram illustrates the divergent reaction pathways for Zinc and Iron complexes starting from the same DTBB ligand.
Caption: Divergent synthesis and catalytic pathways. Zinc retains the disulfide bridge for hydrolytic stability, whereas Iron promotes cleavage to active thiolate redox centers.
Part 3: Comparative Catalytic Performance Data
The following data aggregates performance metrics from standard bio-inorganic assays.
Table 1: Superoxide Dismutase (SOD) Mimic Activity
Assay: NBT (Nitroblue Tetrazolium) Photoreduction Inhibition at pH 7.8
| Complex Type | IC₅₀ (µM) | Mechanism | Stability |
| Iron(III)-Benzimidazole | 0.8 - 5.0 | Redox cycling ( | High turnover; mimics native Fe-SOD active site. |
| Zinc(II)-Benzimidazole | > 100 (Inactive) | None (Redox Inert) | Stable, does not scavenge superoxide. |
| Native SOD Enzyme | ~0.04 | Enzymatic | Reference Standard. |
Insight: Iron complexes are superior for antioxidant applications or inducing oxidative stress in cancer cells (pro-oxidant effect at high doses). Zinc complexes are ineffective here.
Table 2: Nuclease Activity (DNA Cleavage)
Assay: pBR322 Plasmid DNA Conversion (Supercoiled Form I
| Complex Type | Cleavage Efficiency | Mechanism | Co-factor Requirement |
| Zinc(II)-DTBB | High | Hydrolytic: Lewis acid activation of phosphate ester. | None (Self-activating) |
| Iron(II/III)-DTBB | Moderate to High | Oxidative: Generation of hydroxyl radicals ( | Requires |
Insight: Zinc provides a "clean" cleavage mechanism useful for artificial restriction enzymes. Iron cleavage is "messy" and dependent on cellular oxidative status.
Part 4: Experimental Protocols
To validate these profiles in your own lab, use the following self-validating protocols.
Protocol A: Synthesis & Stability Check (The "Disulfide Test")
Purpose: To determine if the metal center preserves or cleaves the disulfide bond.
-
Ligand Prep: Dissolve 1 mmol 2,2'-dithiobis(benzimidazole) in hot ethanol/THF (1:1).
-
Metal Addition: Add 1 mmol of metal salt (
or ) dissolved in ethanol. Reflux for 2 hours. -
Isolation: Filter precipitate and wash with cold ethanol.
-
Validation (IR Spectroscopy):
-
Zinc Complex: Look for the absence of S-H stretch (~2500 cm⁻¹) and retention of the C-S disulfide stretch (~450-500 cm⁻¹). Result: Disulfide Intact.
-
Iron Complex: If cleavage occurs, new bands corresponding to metal-thiolate (M-S) vibrations appear (<400 cm⁻¹).
-
Protocol B: SOD Mimic Activity (NBT Assay)
Purpose: To quantify redox catalytic efficiency.
-
Reagents: Prepare 50 mM phosphate buffer (pH 7.8), Methionine (13 mM), NBT (75 µM), Riboflavin (2 µM), and EDTA (0.1 mM).
-
Setup: Mix reagents with varying concentrations of the Metal-Benzimidazole complex (0–50 µM).
-
Initiation: Illuminate the mixture with a 15W fluorescent lamp for 15 minutes.
-
Measurement: Measure absorbance at 560 nm (Formazan production).
-
Calculation: Calculate % Inhibition =
. Plot IC₅₀.-
Expectation: Iron complexes will show a dose-dependent drop in absorbance. Zinc will show negligible change.
-
References
-
Esparza-Ruiz, A., et al. (2010).[1][2][3] Coordination chemistry of a bis(benzimidazole) disulfide: eleven membered chelate ring in cobalt(II), zinc(II) and cadmium(II) halide compounds. Dalton Transactions.[1][2][4][5] Link
-
Podunavac-Kuzmanović, S. O., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. International Journal of Molecular Sciences. Link
-
Singh, B., et al. (2000). Synthesis, Reactivity, and Catalytic Behavior of Iron/Zinc-Containing Species Involved in Oxidation of Hydrocarbons. Journal of the American Chemical Society.[6] Link
-
Gao, E., et al. (2013). Synthesis, characterization and DNA binding/cleavage activity of zinc(II) complexes with benzimidazole derivatives. Journal of Inorganic Biochemistry. Link
-
Lahiri, D., et al. (2010). Manganese(II) and Iron(III) complexes of a benzimidazole-derived ligand: Synthesis, crystal structure, and SOD-mimic activity. Dalton Transactions.[1][2][4][5] Link
Sources
A Senior Application Scientist's Guide to Reproducibility in Viscosity Reduction of Natural Rubber Using Zinc Benzothiazolyl Disulfide (ZBDS)
This guide provides a comprehensive framework for conducting reproducible studies on the efficacy of Zinc Benzothiazolyl Disulfide (ZBDS) as a viscosity-reducing agent, or peptizer, for natural rubber. It is designed for researchers, scientists, and professionals in drug development and polymer science who require a deep, technical understanding of the subject. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and provide actionable, detailed protocols for comparative analysis.
Introduction: The Challenge of Natural Rubber Processability
Natural rubber (NR), a biopolymer of cis-1,4-polyisoprene, is a cornerstone of numerous industries due to its exceptional elasticity, resilience, and tensile strength. However, in its raw state, NR exhibits high viscosity and a broad molecular weight distribution, posing significant challenges to processing.[1] This high viscosity impedes efficient mixing with fillers and other additives, leading to increased energy consumption, longer processing times, and potential inconsistencies in the final product.[2][3]
To mitigate these issues, chemical peptizers are employed during the mastication process—the mechanical shearing of raw rubber—to reduce its molecular weight and, consequently, its viscosity.[2][4] This guide focuses on Zinc Benzothiazolyl Disulfide (ZBDS), a widely used peptizer, and provides a systematic approach to evaluating its performance and reproducibility in a laboratory setting.
The Mechanism of Action: How ZBDS Reduces Viscosity
The viscosity reduction of natural rubber by chemical peptizers like ZBDS is a fascinating example of controlled polymer degradation. The process is initiated by the mechanical shearing of the rubber on a two-roll mill or in an internal mixer. This mechanical energy is sufficient to rupture the long polyisoprene chains, creating highly reactive free radicals.[4][5]
In the absence of a peptizer, these radicals can recombine, leading to a negligible net change in molecular weight.[4] However, in the presence of ZBDS (chemically known as 2,2'-Dithiobis(benzothiazole) or MBTS), a different pathway is favored. The disulfide bond (S-S) in the ZBDS molecule is relatively weak and can be cleaved by the polymer radicals or by the heat generated during mastication. This cleavage generates benzothiazolylthiyl radicals (BtS•).
These thiyl radicals are effective radical scavengers. They react with the polymer radicals, capping the broken chains and preventing their recombination.[6] This process of chain scission and stabilization leads to a permanent reduction in the average molecular weight of the natural rubber, resulting in a lower viscosity and improved processability.[7]
Caption: Radical mechanism of ZBDS in reducing natural rubber viscosity.
Comparative Analysis: ZBDS vs. Alternative Peptizers
To establish the reproducibility and efficacy of ZBDS, it is essential to compare its performance against other commercially available peptizers. This section outlines a comparative framework.
Selected Alternative Peptizers
-
Pentachlorothiophenol (PCTP): A highly effective peptizer known for its rapid action.[8]
-
Zinc Pentachlorothiophenate (Zn-PCTP): The zinc salt of PCTP, often used in light-colored rubber compounds.
-
Aryl Mercaptans: A class of chemical peptizers known for their efficiency.
-
Physical Peptizers: These materials, such as fatty acid soaps, reduce viscosity through a lubrication mechanism without chemically altering the polymer chains.[9]
Performance Metrics for Comparison
A robust comparative study should evaluate the following key performance indicators:
-
Mooney Viscosity Reduction: The primary measure of a peptizer's effectiveness.
-
Cure Characteristics:
-
Scorch Time (ts2): The time to the onset of vulcanization. A critical parameter for processing safety.[10][11]
-
Optimum Cure Time (t90): The time to achieve 90% of the maximum torque, indicating the duration of the vulcanization process.[10][11]
-
Maximum Torque (MH) and Minimum Torque (ML): These values relate to the stiffness of the cured and uncured rubber, respectively. The difference (MH - ML) is indicative of the crosslink density.[12][13]
-
-
Physical and Mechanical Properties of the Vulcanizate:
-
Tensile Strength: The maximum stress a material can withstand before breaking.[8]
-
Elongation at Break: The maximum extent to which a material can be stretched before breaking.
-
Hardness (Shore A): A measure of the material's resistance to indentation.
-
Experimental Protocols for a Reproducibility Study
The following protocols are designed to be self-validating, with clear steps and controls to ensure the integrity of the results.
Materials and Equipment
-
Natural Rubber: Standard Malaysian Rubber (SMR 20) or equivalent.
-
Peptizers: ZBDS, PCTP, Zn-PCTP, and a representative physical peptizer.
-
Compounding Ingredients: Zinc oxide, stearic acid, sulfur, and an appropriate accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide - TBBS).
-
Equipment:
Caption: Experimental workflow for the comparative study.
Step-by-Step Methodologies
Part 1: Compounding
-
Mastication:
-
Set the two-roll mill nip to 2.0 mm and the roll temperature to 70 ± 5°C.[14]
-
Pass the raw natural rubber through the mill to form a continuous sheet.
-
Add the specified amount of peptizer (e.g., 0.2 phr of ZBDS) to the rubber and masticate for a set time (e.g., 5 minutes).
-
-
Ingredient Incorporation:
-
Widen the nip to 2.5 mm.[14]
-
Sequentially add zinc oxide (5 phr) and stearic acid (2 phr), ensuring complete dispersion after each addition.
-
Add the accelerator (e.g., TBBS, 0.6 phr) and sulfur (2.5 phr).
-
Homogenize the compound by making several ¾ cuts from each side and passing the rubber through the mill.[14]
-
-
Sheeting Off:
-
Sheet the final compound to a thickness of approximately 2 mm.
-
Allow the compounded rubber to mature for at least 24 hours at room temperature before testing.
-
Part 2: Rheological and Mechanical Testing
-
Mooney Viscosity (ASTM D1646):
-
Cure Characteristics (MDR):
-
Set the MDR to the desired curing temperature (e.g., 160°C).
-
Place a sample of the uncured compound in the test cavity.
-
Run the test for a sufficient duration to observe the full cure curve.
-
Record ts2, t90, ML, and MH.[10]
-
-
Vulcanization:
-
Press cure sheets of the compounded rubber in a heated press at the temperature and time determined by the MDR (t90 at 160°C).
-
-
Tensile Testing (ASTM D412):
-
Hardness Testing:
-
Measure the Shore A hardness of the vulcanized sheets using a durometer.
-
Data Presentation and Interpretation
For a clear and objective comparison, the collected data should be summarized in a structured table.
Table 1: Comparative Performance of Peptizers in Natural Rubber
| Property | No Peptizer | ZBDS (0.2 phr) | PCTP (0.2 phr) | Zn-PCTP (0.2 phr) | Physical Peptizer (1.0 phr) |
| Mooney Viscosity (ML 1+4 @ 100°C) | |||||
| Initial | 85 | 85 | 85 | 85 | 85 |
| After Mastication | 70 | 55 | 52 | 58 | 65 |
| Cure Characteristics (160°C) | |||||
| Scorch Time, ts2 (min) | 4.0 | 3.8 | 3.5 | 3.7 | 4.1 |
| Cure Time, t90 (min) | 9.5 | 9.2 | 8.9 | 9.1 | 9.6 |
| Torque Difference, MH-ML (dNm) | 5.8 | 5.7 | 5.6 | 5.7 | 5.8 |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | 25 | 24.5 | 24 | 24.2 | 25 |
| Elongation at Break (%) | 600 | 590 | 580 | 585 | 600 |
| Hardness (Shore A) | 60 | 60 | 59 | 60 | 60 |
Note: The values in this table are illustrative and should be replaced with experimental data.
Interpretation of Results:
-
Viscosity Reduction: A lower Mooney viscosity after mastication indicates a more effective peptizer.
-
Cure Characteristics: Significant deviations in scorch time or cure time can impact processing and productivity. Ideally, a peptizer should have a minimal effect on the cure profile.
-
Mechanical Properties: A good peptizer should not adversely affect the final mechanical properties of the vulcanized rubber. A slight decrease in tensile strength can sometimes be observed with chemical peptizers due to the reduction in molecular weight.[8]
Conclusion: Establishing Reproducibility
By following the detailed protocols and comparative framework outlined in this guide, researchers can conduct robust and reproducible studies on the viscosity-reducing effects of ZBDS in natural rubber. The key to establishing reproducibility lies in the meticulous control of experimental variables, adherence to standardized testing methods, and the systematic comparison against known alternatives. This approach ensures that the observed effects are genuinely attributable to the peptizer under investigation and provides a solid foundation for material selection and process optimization in the rubber industry.
References
-
Optimizing Rubber Processing with Peptizer DBD. (n.d.). Retrieved from [Link]
-
Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53. (2019). PMC. Retrieved from [Link]
-
Exp 1 Two Roll Mill Mixing. (n.d.). Scribd. Retrieved from [Link]
-
THE COMPREHENSIVE GUIDE TO ASTM D412 ELASTOMER TENSILE TESTING. (2026, February 10). Admet. Retrieved from [Link]
-
Research and Applications of Peptizers on Mastication in Natural Rubber. (n.d.). Dissertation. Retrieved from [Link]
-
Effect of Peptizer in Mastication Process of Natural Rubber / Butadiene Rubber Blending: Rheological and Mechanical Properties. (2019, July 15). International Journal of Engineering & Scientific Research. Retrieved from [Link]
-
Effect of Peptizer in Mastication Process of Natural Rubber / Butadiene Rubber Blending: Rheological and Mechanical Properties. (2019, July 15). International Journal of Engineering & Scientific Research. Retrieved from [Link]
-
DIBENZOTHIAZYL DISULFIDE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Mastication of rubber, I. Mechanism of plasticizing by cold mastication. (1952). Semantic Scholar. Retrieved from [Link]
-
Productivity Improvement of Rubber Roller Mixing Process using Cause and Effect Analysis: A case study. (n.d.). Retrieved from [Link]
-
Improvement Of Tensile Strength Of Rubber Materials - 48 Methods. (2025, March 3). LinkedIn. Retrieved from [Link]
-
Two Roll Mill 2018. (n.d.). Retrieved from [Link]
-
Zinc di(benzothiazol-2-yl) disulphide - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]
-
Rubber Compounding and Mixing. (2024, February 23). WARCO. Retrieved from [Link]
-
novel method of breaking down rubber molecules using peptizer and the properties of resultant natural. (2022, July 2). European Journal of Materials Science and Engineering. Retrieved from [Link]
- Processes for preparing rubber blend compositions. (n.d.). Google Patents.
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Viscosity, Relaxation and Stability of Natural Rubber. (2009). Bentham Open Archives. Retrieved from [Link]
-
Rheometer Evidences for the Co-Curing Effect of a Bismaleimide in Conjunction with the Accelerated Sulfur on Natural Rubber/Chloroprene Rubber Blends. (2021, May 7). PMC. Retrieved from [Link]
-
A new natural rubber concept: Mastication with some practical examples. (2025, November 18). LANXESS. Retrieved from [Link]
-
Viscosity, Relaxation and Stability of Natural Rubber. (2009, October 23). The Open Materials Science Journal. Retrieved from [Link]
-
Mastication Process of Natural Rubber/Butadiene Rubber Blending: Validation Method on Influence of Peptizer. (n.d.). ResearchGate. Retrieved from [Link]
-
COMPARATIVE STUDY ON VISCOSITIES, STRESS RELAXATION, CURING AND MECHANICAL PROPERTIES OF SEPIOLITE AND SILICA FILLED NATURAL RUB. (2022, April 28). Sains Malaysiana. Retrieved from [Link]
-
Cure characteristics and crosslink density of natural rubber/styrene butadiene rubber blends. (n.d.). SciSpace. Retrieved from [Link]
-
Effect of Carbon Black Types on Curing Behavior of Natural Rubber. (n.d.). University of Babylon Private CDN. Retrieved from [Link]
-
The effect of carbon black on the curing and mechanical properties of natural rubber/ acrylonitrile- butadiene rubber composites. (2021, June 30). SciELO México. Retrieved from [Link]
-
STUDY ON AFRICAN NATURAL RUBBER VARIABILITY. (n.d.). Agritrop. Retrieved from [Link]
-
Effect of Curing Systems on Thermal Degradation Behaviour of Natural Rubber (SMR CV 60). (n.d.). Universiti Sains Malaysia. Retrieved from [Link]
Sources
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. ijmra.us [ijmra.us]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. rubberworld.com [rubberworld.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. WO2008137570A1 - Processes for preparing rubber blend compositions - Google Patents [patents.google.com]
- 7. Optimizing Rubber Processing with Peptizer DBD- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 8. Improvement Of Tensile Strength Of Rubber Materials - 48 Methods - YINSU Flame Retardant [flameretardantys.com]
- 9. tuball.com [tuball.com]
- 10. Rheometer Evidences for the Co-Curing Effect of a Bismaleimide in Conjunction with the Accelerated Sulfur on Natural Rubber/Chloroprene Rubber Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 13. The effect of carbon black on the curing and mechanical properties of natural rubber/ acrylonitrile- butadiene rubber composites [scielo.org.mx]
- 14. scribd.com [scribd.com]
- 15. warco.com [warco.com]
- 16. benthamopen.com [benthamopen.com]
- 17. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Zinc di(benzimidazol-2-yl) disulphide
[1][2]
CAS Number: 3030-80-6
Synonyms: ZMBI, Antioxidant MBZ, Zinc 2-mercaptobenzimidazole salt, Zinc bis(2-benzimidazolyl) disulfide.[1][2][][4]
Formula: C
Executive Safety & Compliance Directive
Zinc di(benzimidazol-2-yl) disulphide is a coordination complex primarily used as a non-staining antioxidant in polymer chemistry.[1] While it effectively prevents oxidative degradation in rubber, it poses specific environmental and biological hazards that dictate its disposal pathway.
Core Disposal Principle: This compound contains Zinc (a heavy metal) and an Organic Heterocycle .[1] It is strictly prohibited from sanitary sewer disposal due to high aquatic toxicity and insolubility. It must be managed as Hazardous Chemical Waste destined for incineration with ash recovery or stabilization.
Critical Hazard Profile
| Hazard Class | Description | GHS Signal |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][5] Zinc ions persist in the environment. | WARNING (Environment) |
| Acute Toxicity | Harmful if swallowed (LD50 Rat: ~540 mg/kg).[1] | WARNING (Exclamation) |
| Sensitization | Skin sensitizer; may cause allergic reaction upon contact.[5] | WARNING (Health Hazard) |
| Target Organ | May cause damage to organs (Thyroid) through prolonged exposure.[5] | WARNING (Health Hazard) |
Waste Characterization & Segregation
Before disposal, you must categorize the waste stream.[6][7] Unlike simple organic solvents, this compound creates a "mixed" waste stream (Organic + Metal) which restricts incineration options.
Regulatory Status (USA Focus)[1]
-
RCRA (Federal): Zinc is not one of the 8 RCRA metals (Arsenic, Barium, Cadmium, Chromium, Lead, Mercury, Selenium, Silver).[1] Therefore, it is not automatically a "D-listed" characteristic waste for toxicity unless mixed with other regulated solvents.[1]
-
State Regulations (e.g., California): Zinc compounds are often regulated as Toxic Hazardous Waste (STLC/TTLC limits apply).[1]
-
Clean Water Act: Zinc is a Priority Pollutant .[1] Zero discharge to drains is the mandatory standard.
Waste Stream Decision Matrix
Figure 1: Decision logic for segregating this compound waste streams to ensure compatibility with incineration facilities.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder, Filter Cakes, Contaminated PPE)
Applicability: Expired pure chemicals, spill cleanup debris, weighing paper, and gloves.[1]
-
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[8] If creating dust, use a N95 respirator or work inside a fume hood.
-
Primary Containment: Transfer the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear plastic waste bag (6 mil thickness preferred).[1]
-
Labeling: Attach a Hazardous Waste Tag.
-
Secondary Containment: If using bags, place the sealed bag inside a rigid secondary container (drum or box) to prevent puncture.
-
Storage: Store in a cool, dry area away from strong oxidizers and acids (contact with acids may release toxic fumes or solubilize the zinc).
Protocol B: Liquid Waste (Solvent Solutions)
Applicability: Mother liquors from synthesis, cleaning solvents (Acetone, Ethanol).[1] Note: This compound is insoluble in water.[6] Do not attempt to dilute with water for disposal.[1]
-
Segregation: Do not mix with acid waste streams.
-
Container Selection: Use a chemically compatible solvent carboy (HDPE or Glass).
-
Labeling:
-
Disposal Path: Ship to a licensed facility for incineration . The facility will capture the zinc in the fly ash/scrubber system.
Protocol C: Spill Cleanup (Immediate Response)
Scenario: Powder spill on the benchtop.
-
Isolate: Evacuate non-essential personnel.
-
Protect: Don PPE (Gloves, Goggles, N95/P100 mask).
-
Contain:
-
Dry Spill: Do not dry sweep vigorously (creates dust). Use a HEPA vacuum if available. If not, gently cover with wet paper towels to dampen, then scoop into a waste bag.
-
Wet Spill: Absorb with inert material (vermiculite, sand, or chem-mats).[1]
-
-
Decontaminate: Wipe the surface with a soap/water solution. Collect all wipes into the Solid Waste container (Protocol A).
Technical Reference Data
| Property | Data | Relevance to Disposal |
| Physical State | Gray-white powder | Dust explosion hazard if aerosolized; requires sealed containers.[1] |
| Solubility (Water) | Insoluble (< 0.01 g/L) | Cannot be diluted/sewered. Will settle in traps and leach zinc. |
| Solubility (Organic) | Soluble in Acetone, Ethanol | dictates "Organic Solvent" waste stream classification. |
| Melting Point | > 240°C (Decomposes) | Stable under normal storage; high temp incineration required. |
| Reactivity | Reacts with Strong Oxidizers | Keep away from Peroxides/Nitrates in waste storage. |
References
Sources
- 1. chembk.com [chembk.com]
- 2. ftz-richon.com [ftz-richon.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. chemos.de [chemos.de]
- 10. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 11. chemheterocycles.com [chemheterocycles.com]
- 12. Page loading... [guidechem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
